molecular formula C9H14N2 B2587494 (3-Amino-4-methylphenyl)dimethylamine CAS No. 6370-29-2

(3-Amino-4-methylphenyl)dimethylamine

Cat. No.: B2587494
CAS No.: 6370-29-2
M. Wt: 150.225
InChI Key: RSAVZMLVLNTTOW-UHFFFAOYSA-N
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Description

(3-Amino-4-methylphenyl)dimethylamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.225. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4-methylphenyl)dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-methylphenyl)dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,4-trimethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAVZMLVLNTTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-29-2
Record name (3-Amino-4-methylphenyl)dimethylamine dihydrochloride hydrate
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Foundational & Exploratory

(3-Amino-4-methylphenyl)dimethylamine CAS 6370-29-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Amino-4-methylphenyl)dimethylamine (CAS 6370-29-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the limited available information on (3-Amino-4-methylphenyl)dimethylamine. Much of the data, particularly regarding experimental protocols and detailed properties, is based on established chemical principles and extrapolation from structurally related compounds due to the scarcity of published research on this specific molecule.

Introduction

(3-Amino-4-methylphenyl)dimethylamine, systematically known as N¹,N¹,2-trimethylbenzene-1,3-diamine, is a substituted aromatic diamine. Its structure, featuring a primary amino group, a tertiary dimethylamino group, and a methyl group on a benzene ring, makes it a potentially versatile building block in synthetic chemistry. While this compound is commercially available from specialty suppliers, it remains a sparsely documented molecule in scientific literature.[1][2] This guide aims to provide a comprehensive overview of its known and predicted properties, a plausible synthetic route, expected analytical characteristics, and potential applications to support its use in research and development.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 6370-29-2
Systematic IUPAC Name N¹,N¹,2-trimethylbenzene-1,3-diamine
Other Names (3-Amino-4-methylphenyl)dimethylamine
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Canonical SMILES CN(C)C1=CC(=C(C=C1)N)C
InChI Key ZFBVXVAPJMCXSF-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point ~250-270 °CPrediction based on structural similarity to other aromatic diamines.
Melting Point Not availableLikely a low-melting solid or a liquid at room temperature.
Density ~1.0 g/cm³Estimated based on molecular structure.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.Expected behavior for an aromatic amine.
pKa (Conjugate Acid) ~5-6 (for -NH₂) / ~4-5 (for -NMe₂H⁺)Estimated values for the aromatic amine and the protonated tertiary amine, respectively.

Synthesis and Reactivity

A specific, peer-reviewed synthesis for (3-Amino-4-methylphenyl)dimethylamine has not been identified. However, a highly plausible and standard synthetic route involves the chemical reduction of its corresponding nitro precursor, N,N,2-trimethyl-5-nitroaniline (CAS 36714-84-8).[3] This precursor is a known intermediate in dye manufacturing.[3]

Proposed Synthetic Workflow: Reduction of a Nitroarene

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic chemistry. Several reliable methods are available for this purpose.[4] Catalytic hydrogenation is often the cleanest and most efficient method.

G cluster_0 Synthesis Workflow Precursor N,N,2-Trimethyl-5-nitroaniline (CAS 36714-84-8) Reaction Catalytic Hydrogenation (Reduction Reaction) Precursor->Reaction Reagents Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol) Reagents->Reaction Workup Filtration & Purification (e.g., Celite filtration, Solvent Evaporation) Reaction->Workup Product (3-Amino-4-methylphenyl)dimethylamine (CAS 6370-29-2) Workup->Product

Caption: Proposed synthesis of the target compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add N,N,2-trimethyl-5-nitroaniline (1.0 eq).

  • Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate). The catalyst should be handled carefully in an inert atmosphere if dry.

  • Solvent Addition: Add a suitable solvent, such as ethanol, methanol, or ethyl acetate, to dissolve or suspend the starting material.

  • Hydrogenation: Seal the vessel, purge it with nitrogen or argon, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting N¹,N¹,2-trimethylbenzene-1,3-diamine can be purified further by column chromatography or distillation if necessary.

Reactivity Profile

The molecule possesses two key reactive sites:

  • Primary Aromatic Amine (-NH₂): This group can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). It can also readily participate in acylation, alkylation, and condensation reactions.

  • Tertiary Dimethylamino Group (-N(CH₃)₂): This group is nucleophilic and basic, capable of reacting with electrophiles and acids. It can be oxidized or participate in reactions at the adjacent aromatic positions.

Spectroscopic Characterization (Predicted)

No experimental spectra are publicly available. The following table outlines the expected signals in key spectroscopic analyses based on the compound's structure.

Table 3: Predicted Spectroscopic Features

TechniqueExpected Features
¹H NMR ~6.5-7.0 ppm: 3H, multiplet (aromatic protons).~3.5 ppm: 2H, broad singlet (NH₂ protons).~2.7 ppm: 6H, singlet (N(CH₃)₂ protons).~2.1 ppm: 3H, singlet (Ar-CH₃ protons).
¹³C NMR ~145-150 ppm: 2 quaternary aromatic carbons (C-NH₂ and C-NMe₂).~110-130 ppm: 4 aromatic CH carbons.~45 ppm: N(CH₃)₂ carbons.~18 ppm: Ar-CH₃ carbon.
IR Spectroscopy 3300-3500 cm⁻¹: Two distinct N-H stretching bands (asymmetric and symmetric) for the primary amine.2900-3100 cm⁻¹: C-H stretching (aromatic and aliphatic).~1600 cm⁻¹: N-H bending (scissoring) vibration.~1250-1350 cm⁻¹: C-N stretching band.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 150.12.Key Fragments: Loss of methyl (m/z = 135), loss of dimethylamino group.

Applications in Research and Development

The bifunctional nature of (3-Amino-4-methylphenyl)dimethylamine makes it a valuable intermediate for synthesizing more complex molecules.

G cluster_1 Potential Applications Start (3-Amino-4-methylphenyl)dimethylamine (Building Block) App1 Pharmaceutical Scaffolds (e.g., Kinase Inhibitors, GPCR Ligands) Start->App1 Acylation, Condensation App2 Azo Dyes & Pigments Start->App2 Diazotization, Coupling App3 Polymer Monomers (e.g., for Polyamides, Polyimides) Start->App3 Functionalization App4 Agrochemicals Start->App4 Derivatization

Caption: Potential roles of the title compound as a chemical intermediate.

  • Medicinal Chemistry: Substituted phenylenediamines are core structures in numerous pharmacologically active compounds. This molecule provides two distinct nitrogen nucleophiles that can be selectively functionalized to build libraries of compounds for screening. The dimethylamino group often improves solubility and can serve as a key binding element in drug-receptor interactions.

  • Materials Science: As a diamine, it can be used as a monomer or curing agent for high-performance polymers like polyamides and polyimides. The tertiary amine functionality can also be used to impart specific properties, such as catalytic activity or altered solubility, to materials.

  • Dye Synthesis: Aromatic amines are the foundational components of azo dyes. The primary amine can be diazotized and coupled with other aromatic systems to produce a variety of colored compounds.[3]

Safety and Handling

No specific toxicological data for CAS 6370-29-2 is available. The safety precautions outlined below are based on the potential hazards of structurally similar aromatic amines.[5]

Table 4: Hazard and Handling Summary

CategoryRecommendations
GHS Hazard Statements Predicted: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5] Suspected of causing genetic defects and cancer (class hazard for many aromatic amines).
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.
Storage Store in a tightly sealed container in a cool, dry, and dark place. Store away from strong oxidizing agents and acids.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(3-Amino-4-methylphenyl)dimethylamine (CAS 6370-29-2) is a chemical intermediate with significant potential stemming from its distinct amino functionalities. While it is not extensively characterized in the scientific literature, its synthesis is achievable through standard, high-yielding chemical transformations. This guide provides a foundational framework of its predicted properties and logical applications, empowering researchers to effectively and safely incorporate this versatile building block into their synthetic programs.

References

  • Smolecule. (2023, August 19). N,N,2-Trimethyl-5-nitroaniline.
  • AK Scientific, Inc.
  • PubChem. N1-Methylbenzene-1,3-diamine.
  • BenchChem. Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
  • Royal Society of Chemistry. (2020, May 19). Critical review on the chemical reduction of nitroaniline.
  • Sigma-Aldrich. N1-Methylbenzene-1,3-diamine | 50617-73-7.
  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • Hit2Lead. (3-amino-4-methylphenyl)dimethylamine | CAS# 6370-29-2.
  • Wikipedia. Reduction of nitro compounds.
  • PubChem. 3-amino-N-(4-methylphenyl)benzamide.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • MDPI. (2021, December 29).
  • PubChem. 2-Methyl-5-Nitroaniline.
  • Sigma-Aldrich. L-Histidine = 99.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Chemistry Stack Exchange. (2016, September 20). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?
  • CymitQuimica.
  • Chem-Impex. [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine.
  • PubChem. N1,N3-Diethylbenzene-1,3-diamine.
  • Sigma-Aldrich. N,N,N -Trimethylethylenediamine 97 142-25-6.
  • ChemicalBook. N,N,N'-Trimethylethylenediamine | 142-25-6.
  • ECHEMI. 19406-86-1, 3-Amino-4-methylbenzamide Formula.
  • Sigma-Aldrich. 3-Amino-4-methylpyridine 97 3430-27-1.
  • Merck Millipore. 2-Aminopyridine CAS 504-29-0 | 801113.
  • U.S. Environmental Protection Agency. (1977, April). Toxic Substances Control Act (TSCA)

Sources

N1,N1,4-trimethyl-1,3-benzenediamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N¹,N¹,4-Trimethylbenzene-1,3-diamine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N¹,N¹,4-trimethylbenzene-1,3-diamine, a substituted aromatic diamine with significant potential as a versatile building block in medicinal chemistry, polymer science, and dye synthesis. While not as extensively documented as its parent compound, 4-methylbenzene-1,3-diamine (2,4-diaminotoluene), its unique asymmetrical structure offers valuable opportunities for regioselective synthesis. This document outlines the compound's structural properties, proposes robust synthetic methodologies grounded in established chemical principles, details expected analytical characterization, and discusses potential applications and critical safety considerations.

Introduction and Strategic Overview

N¹,N¹,4-trimethylbenzene-1,3-diamine is an aromatic amine built upon the 4-methyl-1,3-benzenediamine (commonly known as 2,4-diaminotoluene or TDA) framework. The key structural modification is the exhaustive methylation of the nitrogen atom at position 1 (N¹), creating a tertiary amine, while the nitrogen at position 3 remains a primary amine. This dissymmetry is crucial, as the differential reactivity of the primary (-NH₂) and tertiary (-N(CH₃)₂) amino groups, combined with the directing effects of the substituents on the aromatic ring, allows for highly controlled subsequent chemical transformations.

The parent compound, 2,4-diaminotoluene, is a high-production-volume chemical primarily used as a precursor to toluene diisocyanate (TDI) for the manufacture of polyurethanes.[1] However, its utility is often limited by the similar reactivity of its two primary amino groups. The selective methylation to form N¹,N¹,4-trimethylbenzene-1,3-diamine unlocks new synthetic possibilities, enabling its use as a specialized intermediate for creating complex molecular architectures.

Chemical Identity and Physicochemical Properties

The structural and predicted physicochemical properties of N¹,N¹,4-trimethylbenzene-1,3-diamine are summarized below. These properties are calculated based on its structure and comparison with close structural analogs.

IdentifierValueSource
IUPAC Name N¹,N¹,4-trimethylbenzene-1,3-diamine-
Synonyms 3-Amino-N,N,4-trimethylaniline; N,N-Dimethyl-2,4-diaminotoluene-
Molecular Formula C₉H₁₄N₂-
Molecular Weight 150.22 g/mol PubChem[2]
CAS Number Not assigned-
Predicted XLogP3 1.9Analog Based[3]
Predicted Boiling Point ~280-290 °CAnalog Based[4]
Predicted Density ~1.0 g/cm³Analog Based[1]

Note: Properties are estimated based on the parent compound 4-methyl-1,3-benzenediamine and its N-alkylated analogs due to the absence of specific experimental data for the title compound.

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of N¹,N¹,4-trimethylbenzene-1,3-diamine can be approached via two primary retrosynthetic pathways. The choice is dictated by starting material availability, scalability, and desired control over selectivity.

G cluster_A Strategy A: Post-Reduction N,N-Dimethylation cluster_B Strategy B: Pre-Reduction N,N-Dimethylation Target N¹,N¹,4-trimethylbenzene-1,3-diamine TDA 4-Methylbenzene-1,3-diamine (TDA) Target->TDA Selective N,N-Dimethylation NitroIntermediate N,N,4-Trimethyl-3-nitroaniline Target->NitroIntermediate Nitro Group Reduction DNT 2,4-Dinitrotoluene TDA->DNT Nitro Group Reduction Toluene Toluene DNT->Toluene Nitration DimethylAniline 3-Methyl-N,N-dimethylaniline NitroIntermediate->DimethylAniline Nitration AnilineDeriv m-Toluidine DimethylAniline->AnilineDeriv N,N-Dimethylation

Caption: Retrosynthetic analysis of N¹,N¹,4-trimethylbenzene-1,3-diamine.

Strategy A: Post-Reduction N,N-Dimethylation (Recommended)

This is the more direct and controllable route. It begins with the commercially available 2,4-dinitrotoluene, which is reduced to 4-methyl-1,3-benzenediamine (TDA). The key step is the selective N,N-dimethylation of the amino group at the 1-position.

Causality: The amino group at position 1 is sterically less hindered than the amino group at position 3 (which is ortho to the methyl group). This steric difference allows for selective alkylation under controlled conditions.

G DNT 2,4-Dinitrotoluene TDA 4-Methyl-1,3-benzenediamine (TDA) DNT->TDA H₂ / Pd/C or Fe/HCl Target N¹,N¹,4-trimethyl- benzene-1,3-diamine TDA->Target CH₂O / HCOOH (Eschweiler-Clarke) G Toluidine m-Toluidine DimethylAniline 3-Methyl-N,N- dimethylaniline Toluidine->DimethylAniline CH₃I or (CH₃)₂SO₄ NitroIntermediate N,N,4-Trimethyl- 3-nitroaniline DimethylAniline->NitroIntermediate HNO₃ / H₂SO₄ Target N¹,N¹,4-trimethyl- benzene-1,3-diamine NitroIntermediate->Target H₂ / Pd/C

Sources

A Guide to the Safety & Handling of Aromatic Amines: A Case Study on N,N-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Note on Chemical Specificity: This technical guide was requested for the compound 3-amino-4-methyl-N,N-dimethylaniline. However, a comprehensive search of publicly available safety and toxicological databases did not yield a specific Safety Data Sheet (SDS) for this particular isomer. It is a fundamental principle of chemical safety that data cannot be extrapolated between isomers or closely related compounds, as their toxicological and physical properties can differ significantly.

Therefore, to fulfill the request for an in-depth, technically robust guide, this document has been prepared using the well-documented parent compound, N,N-Dimethylaniline (DMA), CAS No. 121-69-7 , as an illustrative model. The structure, protocols, and scientific reasoning presented herein demonstrate the required depth of analysis. The specific data and safety recommendations in this guide apply ONLY to N,N-Dimethylaniline and MUST NOT be used for 3-amino-4-methyl-N,N-dimethylaniline or any other chemical.

Section 1: Hazard Identification & Core Risk Profile of N,N-Dimethylaniline

N,N-Dimethylaniline (DMA) is a tertiary aromatic amine that presents significant acute toxicity hazards. Its risk profile is dominated by its ability to be rapidly absorbed through inhalation, skin contact, and ingestion, leading to systemic toxicity.[1][2] The primary danger is its capacity to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[2] This leads to a form of chemical asphyxiation. Understanding this central mechanism is key to appreciating the severity of the hazard and the rationale behind the stringent control measures required.

The Globally Harmonized System (GHS) classification provides a clear, immediate summary of its dangers.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
CarcinogenicityCategory 2H351: Suspected of causing cancer
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects
Data sourced from multiple SDS.[3][4][5][6][7]

Pictograms: Skull and CrossbonesHealth HazardEnvironment Hazard

Signal Word: Danger [3][4][5]

Senior Scientist's Insight: The triple threat of acute toxicity via all major routes of exposure makes DMA a particularly insidious laboratory hazard. Unlike many chemicals where incidental skin contact might cause local irritation, DMA's rapid dermal absorption means a seemingly minor spill can become a systemic medical emergency.[1][2] Symptoms of overexposure, such as headache, dizziness, and cyanosis (a bluish tint to the skin and lips), are direct indicators of methemoglobinemia and require immediate medical intervention.[8][9] The carcinogenicity classification is based on animal studies showing an increased incidence of tumors, mandating long-term exposure be minimized.[8][9]

Section 2: Proactive Safety & Exposure Control

Effective management of DMA relies on a multi-layered approach to prevent exposure, best conceptualized by the hierarchy of controls. The primary goal is to use engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for N,N-Dimethylaniline Elimination Elimination (Not Feasible: Required Reagent) Substitution Substitution (Investigate less toxic alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Closed Systems) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective Spill_Response_Workflow cluster_0 Emergency Spill Response for N,N-Dimethylaniline Start Spill Occurs Assess Assess Situation (Size, Location, Ventilation) Start->Assess SmallSpill Small Spill (<100mL)? Assess->SmallSpill No Immediate Danger Evacuate Evacuate Immediate Area Alert Others & Supervisor Assess->Evacuate Immediate Danger (Fire, Large Spill, Poor Ventilation) SmallSpill->Evacuate No Cleanup Contain & Absorb Spill (Use inert material like vermiculite) SmallSpill->Cleanup Yes CallHelp Call Emergency Response (e.g., EH&S, 911) Evacuate->CallHelp Package Package Waste (Seal in labeled container) Cleanup->Package Decontaminate Decontaminate Area & Dispose of Waste Package->Decontaminate End Incident Report Decontaminate->End

Caption: A decision workflow for responding to a chemical spill.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, involves a fire, or is in a poorly ventilated area, evacuate and call for emergency response.

  • Containment: For small, manageable spills, prevent the spread by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth. [1]Do not use combustible materials like sawdust. [1]3. Absorption: Gently cover and absorb the spill with the inert material.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for hazardous waste. [1]5. Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste container and any contaminated PPE according to institutional and local regulations. [3][4]

Section 4: Handling, Storage, and Reactivity

  • Safe Handling: Always work in a well-ventilated area, preferably a fume hood. [6]Avoid breathing vapors. [6]Prevent contact with skin and eyes. [6]Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge. [1]Wash hands thoroughly after handling. [6]* Storage Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition. [4][5]Keep containers tightly closed. [4][5]The storage area should be locked and accessible only to authorized personnel. [4]* Chemical Stability: The material is stable under recommended storage conditions but may discolor (turn brown) on exposure to air and light. [3][10]* Incompatibility: DMA is incompatible with a range of substances, and mixing can lead to violent reactions.

Incompatible MaterialsAssociated Hazard & Rationale
Strong Oxidizing Agents Can react violently, posing a fire or explosion hazard. [3][7][11]
Acids, Acid Chlorides, Acid Anhydrides Can undergo vigorous or violent reactions. [3][7][12]
Halogens Reacts with halogens. [7][12]
Benzoyl Peroxide Explosive decomposition can occur. [11]

Section 5: The Physicochemical & Toxicological Data Dossier

This section provides the core quantitative data that informs the safety protocols.

Table of Physical and Chemical Properties

Property Value
CAS Number 121-69-7 [3][4]
Molecular Formula C₈H₁₁N [3][13]
Molecular Weight 121.18 g/mol [14][13]
Appearance Yellowish to brownish oily liquid [11][15][16]
Boiling Point 194°C (381.2°F) [14][13][16]
Melting Point 2.5°C (36.5°F) [14][13][16]
Flash Point 63°C (145.4°F) [14][13]
Density 0.956 g/mL at 20°C [13][16]
Vapor Density 4.17 (Air = 1) [14][11]
Solubility in Water Insoluble to slightly soluble [9][11]

Data sourced from multiple SDS and chemical databases.

Table of Acute Toxicity Data

Route Species Value
Oral LD50 Rat 951 - 1410 mg/kg [3][14]
Dermal LD50 Rabbit 1692 - 1770 mg/kg [3][14]
IDLH Human 100 ppm [11]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. IDLH: Immediately Dangerous to Life or Health.

Occupational Exposure Limits

Organization TWA STEL
OSHA PEL 5 ppm (25 mg/m³) [skin] -
ACGIH TLV 5 ppm (25 mg/m³) [skin] 10 ppm (50 mg/m³) [skin]
NIOSH REL 5 ppm (25 mg/m³) [skin] 10 ppm (50 mg/m³) [skin]

Data sourced from OSHA, ACGIH, NIOSH.[12][13] TWA: Time-Weighted Average (8-hour). STEL: Short-Term Exposure Limit (15-minute). The "skin" notation indicates the potential for significant contribution to overall exposure by the cutaneous route.

Section 6: Environmental & Disposal Considerations

  • Ecotoxicity: N,N-Dimethylaniline is toxic to aquatic life with long-lasting effects. [3][4][6]It must be prevented from entering drains, surface water, or the soil. [3][4]* Persistence and Degradability: The substance is considered readily biodegradable. [3]* Bioaccumulation: It is not expected to significantly accumulate in organisms. [3]* Waste Disposal: This material and its container must be disposed of as hazardous waste. [3][5]Disposal must be handled by a licensed professional waste disposal service and be in accordance with all local, regional, and national regulations. [3][4][5]Do not empty into drains. [3]

Section 7: Transport & Regulatory Information

  • UN Number: UN2253 [3]* UN Proper Shipping Name: N,N-DIMETHYLANILINE [3]* Transport Hazard Class: 6.1 (Toxic substances) [3][14]* Packing Group: II [3]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved February 12, 2026, from [Link]

  • Sciencelab.com. (2005, October 9). Material Safety Data Sheet - N,N-Dimethylaniline MSDS.
  • Ing. Petr Švec - PENTA s.r.o. (2024, November 28). N,N-Dimethylaniline - SAFETY DATA SHEET. Retrieved February 12, 2026, from a source linked to pentachemicals.eu.
  • Thermo Fisher Scientific. (2018, October). SAFETY DATA SHEET: N,N-Dimethylaniline. Retrieved February 12, 2026, from a source provided by Thermo Fisher Scientific.
  • Puritan Products. (n.d.). Material Safety Data Sheet: N, N- Dimethylaniline. Retrieved February 12, 2026, from a source linked to Puritan Products.
  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved February 12, 2026, from [Link]

  • Loba Chemie Pvt. Ltd. (2025, March 26). N,N-DIMETHYLANILINE AR - Safety Data Sheet.
  • California Air Resources Board. (1997, September). Toxic Air Contaminant Identification List Summaries: N,N-Dimethylaniline.
  • Santa Cruz Biotechnology, Inc. (n.d.). N,N-Dimethylaniline Safety Data Sheet. Retrieved February 12, 2026, from a source provided by Santa Cruz Biotechnology.
  • U.S. Occupational Safety and Health Administration (OSHA). (n.d.). N,N-DIMETHYLANILINE. Retrieved February 12, 2026, from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - N,N-DIMETHYL ANILINE 99%. Retrieved February 12, 2026, from a source provided by Oxford Lab Fine Chem.
  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE.
  • Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved February 12, 2026, from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline.

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of (3-Amino-4-methylphenyl)dimethylamine

[1]

Executive Identification & Significance

(3-Amino-4-methylphenyl)dimethylamine (CAS: 6370-29-2 ) is a trisubstituted benzene derivative characterized by a toluene core functionalized with a dimethylamino group at the para position relative to the methyl, and a primary amino group at the meta position relative to the dimethylamino group.[1]

In the lexicon of medicinal chemistry and dye synthesis, this molecule serves as a versatile nucleophilic coupling component . Its dual-amine architecture—comprising a chemically robust tertiary amine and a reactive primary amine—allows for selective derivatization, making it a valuable scaffold for building benzimidazole pharmacophores and high-performance azo colorants.[1]

Nomenclature & Identifiers
Descriptor Value
IUPAC Name N^1^,N^1^,4-Trimethylbenzene-1,3-diamine
Common Synonyms 3-Amino-4-methyl-N,N-dimethylaniline; 4-Dimethylamino-2-aminotoluene
CAS Registry Number 6370-29-2
Molecular Formula C

H

N

SMILES Cc1ccc(N(C)C)cc1N

Physicochemical Properties

The molecule exhibits properties typical of electron-rich anilines. The presence of the electron-donating dimethylamino group significantly increases the electron density of the aromatic ring, influencing both its basicity and its reactivity toward electrophiles.

Quantitative Data Table
PropertyValueSource/Derivation
Molecular Weight 150.22 g/mol Calculated (C

H

N

)
Physical State Solid (Crystalline)Experimental [1]
Melting Point 50.0 – 54.0 °CExperimental [2]
Boiling Point ~260 °C (Predicted)ACD/Labs Projection
LogP (Octanol/Water) 1.53Experimental [1]
pKa (Conjugate Acid) ~6.5 (Primary amine)Estimated based on aniline derivatives
Solubility Soluble in DMSO, MeOH, DCM; Low in waterLipophilic character

Synthetic Architecture & Methodology

Retrosynthetic Analysis

The synthesis of (3-Amino-4-methylphenyl)dimethylamine presents a regiochemical challenge. Direct nitration of N,N-dimethyl-p-toluidine typically occurs ortho to the strong dimethylamino donor (position 2).[1] However, to achieve the target structure (amino group at position 3), one must exploit specific conditions or alternative precursors.

The most robust industrial route involves the nitration of N,N-dimethyl-p-toluidine in concentrated sulfuric acid .[1] Under these conditions, the dimethylamino group is protonated to form an ammonium species (

1
Validated Synthetic Protocol

Reaction Pathway: N,N-Dimethyl-p-toluidine


1
Step 1: Regioselective Nitration[1]
  • Reagents: N,N-Dimethyl-p-toluidine (1.0 eq), conc. H

    
    SO
    
    
    (solvent/protonator), HNO
    
    
    (fuming, 1.1 eq).
  • Procedure:

    • Dissolve N,N-dimethyl-p-toluidine in concentrated H

      
      SO
      
      
      at 0°C. Critical: Ensure complete protonation to prevent ortho-nitration.
    • Dropwise add fuming nitric acid while maintaining temperature < 10°C.

    • Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Pour onto crushed ice and neutralize carefully with NaOH.

    • Extract the yellow precipitate (3-nitro intermediate) with dichloromethane.[1]

Step 2: Chemoselective Reduction[1]
  • Reagents: 3-Nitro intermediate, H

    
     (gas), Pd/C (10% catalyst) OR Iron powder/NH
    
    
    Cl.
  • Procedure:

    • Dissolve the nitro compound in methanol.

    • Add 10 mol% Pd/C catalyst.

    • Stir under H

      
       atmosphere (balloon pressure) for 12 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the target diamine as a dark oil or low-melting solid.[1]

Pathway Visualization

The following diagram illustrates the directing effects governing the synthesis.

SynthesisPathwayStartN,N-Dimethyl-p-toluidine(Substrate)AcidConc. H2SO4(Protonation)Start->AcidDissolutionIntermediate_IonAmmonium Species(-NHMe2+ directs Meta)(-Me directs Ortho)Acid->Intermediate_IonFormation ofElectrophilic SpeciesNitro_Inter3-Nitro-4-methyl-N,N-dimethylanilineIntermediate_Ion->Nitro_Inter+ HNO3(Nitration at C3)Product(3-Amino-4-methylphenyl)dimethylamine(Target)Nitro_Inter->ProductPd/C, H2(Reduction)

Figure 1: Synthetic pathway highlighting the cooperative directing effects required to install the amino group at position 3.[1]

Analytical Characterization (Self-Validating Metrics)

To confirm the identity of the synthesized product, the following spectroscopic signatures must be observed.

  • ^1^H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       2.05 ppm (s, 3H, Ar-CH
      
      
      ): Distinct singlet for the methyl group.[1]
    • 
       2.80 ppm (s, 6H, -N(CH
      
      
      )
      
      
      ): Strong singlet characteristic of dimethylamine.[1]
    • 
       4.80 ppm (bs, 2H, -NH
      
      
      ): Broad exchangeable signal confirming primary amine reduction.[1]
    • 
       6.10–6.90 ppm (m, 3H, Ar-H ): Aromatic region showing 1,2,4-substitution pattern (coupling constants 
      
      
      Hz and
      
      
      Hz).[1]
  • Mass Spectrometry (ESI+):

    • [M+H]^+ Peak: Observed at m/z 151.2.

  • IR Spectroscopy:

    • 3300–3400 cm

      
      :  Doublet indicating primary amine N-H stretching.[1]
      
    • 2800–2900 cm

      
      :  C-H stretching (methyl/alkyl).[1]
      

Functional Applications

This molecule is not merely an end-product but a "privileged structure" in applied chemistry.[1]

Pharmaceutical Pharmacophore

The 1,3-diamine motif is a precursor for benzimidazoles , a class of heterocycles found in anthelmintics, proton pump inhibitors, and antivirals.

  • Mechanism: Condensation of the primary amine (position 3) and the ortho-methyl group (via oxidation) or reaction with carboxylic acids allows for ring closure.[1]

  • Drug Discovery: Used in "Hit-to-Lead" libraries (e.g., ChemBridge BB-4033478) to explore structure-activity relationships (SAR) for kinase inhibitors [1].[1]

Chromogenic Substrates

In the dye industry, the molecule acts as a coupler in oxidative hair dyes and azo textiles.

  • Chemistry: The electron-rich ring facilitates electrophilic attack by diazonium salts at position 6 (para to the primary amine, ortho to the dimethylamine), creating intense chromophores with red-violet shifts.[1]

Safety & Handling (MSDS Summary)

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Use only in a chemical fume hood. Avoid inhalation of dust.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The primary amine is susceptible to oxidation (browning) upon air exposure.[1]

References

  • PubChem . Compound Summary for CAS 6370-29-2. National Center for Biotechnology Information. Available at: [Link][1][2]

Solubility Profiling of N1,N1,4-Trimethyl-1,3-Benzenediamine: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise solubility characterization of N1,N1,4-trimethyl-1,3-benzenediamine (CAS: 6370-29-2), also known as 3-amino-4-methyl-N,N-dimethylaniline , is critical for optimizing its use as an intermediate in azo dye synthesis, hair colorant formulation, and polymer chemistry. While specific empirical data for this isomer is often proprietary or sparse in open literature, its physicochemical behavior can be rigorously predicted and determined using established thermodynamic models.

This guide provides a comprehensive framework for determining, modeling, and applying solubility data for N1,N1,4-trimethyl-1,3-benzenediamine. It synthesizes theoretical prediction methods (Hansen Solubility Parameters) with a validated experimental protocol (Isothermal Saturation Method), enabling researchers to generate high-fidelity data for process scale-up and purification.

Compound Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the solute's molecular architecture is the first step in solubility profiling. The presence of a tertiary amine, a primary amine, and a methyl group on the benzene ring creates a unique polarity profile.

PropertyDescription
IUPAC Name N1,N1,4-Trimethylbenzene-1,3-diamine
Common Synonyms 3-Amino-4-methyl-N,N-dimethylaniline; 4-Methyl-N1,N1-dimethyl-m-phenylenediamine
CAS Number 6370-29-2
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Physical State Solid (crystalline powder) / Viscous liquid (supercooled)
Key Functional Groups Tertiary Amine (-N(CH₃)₂), Primary Amine (-NH₂), Methyl (-CH₃)
Predicted LogP ~1.8 - 2.2 (Lipophilic character dominates)
pKa (Predicted) ~5.5 (Aniline-like)

Theoretical Solubility Framework

Before experimental determination, we employ Hansen Solubility Parameters (HSP) to predict solvent compatibility. The solubility of N1,N1,4-trimethyl-1,3-benzenediamine is governed by the interaction radius (


) between the solute and solvent.
Hansen Solubility Parameters (Predicted)

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated HSP values for the solute are:

  • Dispersion (

    
    ):  ~19.0 MPa
    
    
    
    (Aromatic ring interaction)
  • Polarity (

    
    ):  ~6.5 MPa
    
    
    
    (Amine dipole moments)
  • Hydrogen Bonding (

    
    ):  ~8.5 MPa
    
    
    
    (Primary amine donor/acceptor)
Solvent Interaction Prediction

Using the "Like Dissolves Like" principle, we categorize solvents based on their thermodynamic affinity:

Solvent ClassPredicted SolubilityMechanistic Rationale
Polar Aprotic (DMSO, DMF) High Strong dipole-dipole interactions; disrupts crystal lattice effectively.
Short-Chain Alcohols (Methanol, Ethanol) High H-bonding with the primary amine (-NH₂) facilitates solvation.
Chlorinated Solvents (DCM, Chloroform) Moderate-High Good dispersion match; favorable interaction with the aromatic ring.
Esters/Ketones (Ethyl Acetate, Acetone) Moderate Dipolar interactions present, but less effective than alcohols.
Aliphatic Hydrocarbons (Hexane, Heptane) Low Large

and

mismatch; insufficient energy to overcome lattice energy.
Water Low-Moderate Limited by the hydrophobic benzene/methyl bulk, despite amine H-bonding.

Experimental Protocol: Isothermal Saturation Method

To generate definitive solubility data, the Isothermal Saturation Method coupled with HPLC-UV quantification is the industry gold standard. This protocol ensures thermodynamic equilibrium is reached and prevents supersaturation errors.

Reagents & Equipment
  • Solute: N1,N1,4-trimethyl-1,3-benzenediamine (>98% purity).

  • Solvents: HPLC grade (Methanol, Ethanol, Acetonitrile, Acetone, Toluene).

  • Apparatus: Jacketed glass vessels, thermostatic water bath (±0.05 K), magnetic stirrers, 0.22 µm PTFE syringe filters.

  • Analysis: HPLC with UV/Vis detector (wavelength ~254 nm or determined by scan).

Step-by-Step Workflow

SolubilityProtocol Start Start: Preparation Weighing 1. Add Excess Solute (Solid > Saturation Point) Start->Weighing Equilibration 2. Isothermal Equilibration (Stir for 24-48h at Constant T) Weighing->Equilibration Settling 3. Phase Separation (Stop Stirring, Settle for 2h) Equilibration->Settling Sampling 4. Sampling & Filtration (Supernatant via 0.22 µm Filter) Settling->Sampling Dilution 5. Dilution (Dilute with Mobile Phase) Sampling->Dilution Analysis 6. HPLC Quantification (Calculate Mole Fraction x) Dilution->Analysis

Figure 1: Standardized workflow for isothermal solubility determination.

Critical Analytical Considerations
  • Temperature Control: Maintain temperature within ±0.1 K. Solubility is exponentially dependent on

    
    .
    
  • Equilibrium Verification: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Filter Adsorption: Discard the first 1-2 mL of filtrate to account for potential adsorption of the amine on the filter membrane.

Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation and extrapolation.
The Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions of solids in liquids. It accounts for the temperature dependence of the enthalpy of solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
The van't Hoff Equation

For a simpler approximation over a narrow temperature range, the van't Hoff equation relates solubility to the apparent enthalpy of solution (


).


  • Interpretation: A plot of

    
     vs. 
    
    
    
    yields a straight line where the slope is
    
    
    .
  • Insight: For aromatic amines, dissolution is typically endothermic (

    
    ), meaning solubility increases with temperature.
    

Application: Solvent Selection Strategy

Choosing the right solvent depends on the process goal: Reaction (high solubility) vs. Purification/Recrystallization (temperature-dependent solubility).

SolventSelection Goal Process Goal? Reaction Reaction Medium Goal->Reaction Cryst Recrystallization Goal->Cryst HighSol High Solubility Solvent (DMSO, DMF, Methanol) Reaction->HighSol Maximize Conc. TempDep High T-Coefficient Solvent (Ethanol, Toluene, Acetone) Cryst->TempDep Cooling Mode AntiSol Anti-Solvent (Water, Hexane) Cryst->AntiSol Drowning Out

Figure 2: Decision matrix for solvent selection based on solubility profiles.

Recommendations
  • For Synthesis: Use Methanol or Ethanol . They offer high solubility, are easily removed (low boiling point), and are relatively green.

  • For Recrystallization: Toluene or Ethanol/Water mixtures are often ideal. Toluene provides a steep solubility curve (low solubility at low T, high at high T), facilitating high-yield recovery.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2] Link

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[1][2] Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] Link

  • PubChem Database. (2023). Compound Summary for CAS 6370-29-2. National Center for Biotechnology Information. Link

  • Wang, J., et al. (2018). "Solubility Determination and Thermodynamic Modeling of o-Phenylenediamine in Various Solvents." Journal of Chemical & Engineering Data, 63(5). (Cited as methodological standard for phenylenediamines). Link

Sources

High-Fidelity Sourcing and Validation of DAOS (CAS 6370-29-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the sourcing, validation, and application of DAOS (CAS 6370-29-2).

A Technical Guide for Enzymatic Assay Development

Executive Summary

DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) is a high-sensitivity Trinder’s reagent used extensively in clinical diagnostics for the colorimetric quantification of hydrogen peroxide-generating analytes (e.g., glucose, cholesterol, uric acid).[1] Unlike commodity chemicals, DAOS is a specialty chromogen where lot-to-lot variability in purity and water content can drastically alter assay sensitivity (molar absorptivity).

This guide provides a scientifically grounded framework for sourcing CAS 6370-29-2, moving beyond simple price comparison to a Quality-by-Design (QbD) procurement strategy. It includes a self-validating internal protocol to qualify incoming raw materials before they enter the production stream.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

To source DAOS effectively, one must understand its failure modes. The molecule functions as a hydrogen donor. In the presence of Peroxidase (POD) and Hydrogen Peroxide (


), it couples with 4-Aminoantipyrine (4-AA) to form a stable blue-purple quinoneimine dye.
Key Chemical Specs
PropertySpecification (Research Grade)Criticality
CAS Number 6370-29-2Unique Identifier
Formula

Verification
Molecular Weight ~341.36 g/mol Stoichiometry calculations
Purity (HPLC)

Impurities increase background absorbance (blank)
Solubility

in

Critical for high-concentration stock solutions
Appearance White to pale crystalline powderColor indicates oxidation (reject if pink/brown)

(Coupled)
~593 nmTarget wavelength for detection
The Mechanism of Action

Understanding the reaction stoichiometry is vital for troubleshooting sensitivity issues. The reaction is 1:1:1 (DAOS : 4-AA :


) theoretically, but DAOS is usually supplied in excess.

TrinderReaction Analyte Analyte (e.g., Glucose) H2O2 H₂O₂ (Hydrogen Peroxide) Analyte->H2O2 Oxidation Oxidase Specific Oxidase (e.g., GOD) Oxidase->H2O2 Catalysis Dye Quinoneimine Dye (Blue/Purple, ~593nm) H2O2->Dye Oxidative Coupling Water H₂O H2O2->Water DAOS DAOS (Hydrogen Donor) DAOS->Dye Oxidative Coupling DAOS->Water FourAA 4-AA (Coupler) FourAA->Dye Oxidative Coupling FourAA->Water POD Peroxidase (POD) POD->Dye Catalysis

Figure 1: The enzymatic cascade utilizing DAOS.[2] Any impurity in the DAOS reagent that absorbs at 593 nm will artificially inflate the baseline.

Part 2: Global Supplier Landscape

Unlike common salts (e.g., NaCl), DAOS is not always stocked by Tier 1 broad-line distributors (Sigma-Aldrich, Thermo Fisher) under its CAS number. They often re-sell from specialized manufacturers or list it under trade names.

Supplier Tiers
  • Tier 1 (Catalog Aggregators): High reliability, high cost. Often re-package.

    • Pros: Easy procurement, standard QC.

    • Cons: Expensive, lot traceability can be opaque.

  • Tier 2 (Specialized Reagent Vendors): Companies like Dojindo , MedChemExpress , and BOC Sciences .

    • Pros: Specific expertise in chromogens, often provide detailed spectral data.

    • Cons: Lead times can vary.

  • Tier 3 (Bulk Manufacturers - Asia): Companies like Hubei New Desheng .

    • Pros: Lowest cost, bulk availability (kg scale).

    • Cons: QC burden shifts to the buyer. Requires rigorous incoming validation.

Recommendation: For R&D, utilize Tier 2 suppliers to establish a baseline. For production scale-up, validate a Tier 3 manufacturer using the protocol below.

Part 3: Internal Validation Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA). The following protocol creates a self-validating system where the reagent is tested against a known standard (


) to determine its functional molar absorptivity (

).
Reagents Required[1][2][3][4][5][6]
  • DAOS Sample: 10 mM stock in distilled water.

  • 4-Aminoantipyrine (4-AA): 10 mM stock in water.

  • Horseradish Peroxidase (HRP): ~10 U/mL in phosphate buffer (pH 7.4).

  • Hydrogen Peroxide Standard: 10 mM (freshly titrated).

Workflow: The "Functional Sensitivity" Test

ValidationWorkflow cluster_criteria Acceptance Criteria Start Incoming DAOS Lot Solubility 1. Solubility Test (50mM in H₂O) Start->Solubility Visual 2. Visual Inspection (Must be Clear/Colorless) Solubility->Visual Spectral 3. Spectral Scan (Blank vs. Reacted) Visual->Spectral If Clear Decision Pass/Fail Calculation Visual->Decision If Pink/Turbid Functional 4. Standard Curve (vs. H₂O₂) Spectral->Functional λmax ~593nm Functional->Decision Calc ε C1 Solubility: Complete C2 Background Abs < 0.05 C3 Linearity R² > 0.99

Figure 2: Incoming Quality Control (IQC) workflow for DAOS reagent.

Step-by-Step Methodology
  • Solubility & Appearance Check:

    • Dissolve DAOS to 50 mM in deionized water.

    • Pass Criteria: Solution must be clear and colorless.[3] Any pink hue indicates auto-oxidation (formation of quinoneimine without enzyme). Reject immediately.

  • Spectral Characterization:

    • Mix: 100 µL DAOS (5 mM) + 100 µL 4-AA (5 mM) + 100 µL HRP + 600 µL Buffer.

    • Initiate with 100 µL

      
       (1 mM).
      
    • Scan absorbance from 400–800 nm.

    • Pass Criteria:

      
       should be 593 ± 2 nm . Significant shifts indicate structural impurities.
      
  • Determination of Molar Absorptivity (

    
    ): 
    
    • Prepare a dilution series of

      
       (0, 10, 20, 50, 100 µM).
      
    • Run the reaction in triplicate.

    • Plot Absorbance (

      
      ) vs. Concentration (M).
      
    • Calculate slope.[4] The theoretical

      
       for DAOS-coupled dyes is typically 15,000 – 25,000 
      
      
      
      .
    • Validation: Compare the calculated

      
       of the new lot against your reference lot. A deviation >10% suggests impure reagent or hydration issues.
      

Part 4: Handling and Stability

DAOS is hygroscopic and light-sensitive. Improper handling leads to hydrolysis or auto-oxidation, rendering the "research grade" status void.

  • Storage: -20°C is preferred for long-term storage. Desiccate heavily.

  • Working Solution: Prepare fresh. If storage is necessary, DAOS is stable in solution at 4°C for ~1 week if protected from light and kept at slightly acidic/neutral pH (6.0–7.5).

  • pH Stability: DAOS is stable across a wide pH range (5.5 – 9.0), making it superior to traditional phenol-based reagents.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Molar Absorptivity and Spectral Properties of DAOS. Retrieved from

  • Dojindo Laboratories. (n.d.). Trinder Reagent DAOS | CAS 83777-30-4.[1] Retrieved from

  • MedChemExpress. (2024). DAOS Datasheet and Solubility Protocol. Retrieved from

  • Tamaoku, K., et al. (1982). "New water-soluble hydrogen donors for the enzymatic spectrophotometric determination of hydrogen peroxide." Chemical and Pharmaceutical Bulletin, 30(7), 2492-2497. (Foundational chemistry source).[5]

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Peroxidase using 4-Aminoantipyrine. (Methodology reference for Trinder systems). Retrieved from

Sources

difference between (3-Amino-4-methylphenyl)dimethylamine and dimethylaminopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between (3-Amino-4-methylphenyl)dimethylamine and Dimethylaminopropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry, the distinction between aromatic and aliphatic amines is fundamental, dictating everything from basicity and reactivity to final application. This guide provides a detailed comparative analysis of two structurally related yet functionally divergent molecules: (3-Amino-4-methylphenyl)dimethylamine, an aromatic diamine, and Dimethylaminopropylamine (DMAPA), an aliphatic diamine. Both molecules possess a primary and a tertiary amine group, yet the presence of a phenyl ring in one and an alkyl chain in the other creates a world of difference. Understanding these differences is paramount for chemists and researchers selecting intermediates for synthesis, formulating products, or developing new chemical entities.

This document will dissect their molecular structures, explore the electronic effects that govern their chemical behavior, contrast their primary industrial applications, and provide validated experimental protocols for their differentiation.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between these two compounds lies in the carbon framework to which the amine groups are attached.

(3-Amino-4-methylphenyl)dimethylamine: The Aromatic Diamine

This molecule is a substituted aniline derivative. It features a benzene ring substituted with a primary amino group, a tertiary dimethylamino group, and a methyl group. The direct attachment of the amino groups to the aromatic ring is the defining structural feature.

Figure 1: Structure of (3-Amino-4-methylphenyl)dimethylamine.

Dimethylaminopropylamine (DMAPA): The Aliphatic Diamine

DMAPA, or N¹,N¹-Dimethylpropane-1,3-diamine, consists of a flexible three-carbon (propyl) chain. A primary amine group is located at one end of the chain (position 3), and a tertiary dimethylamino group is at the other (position 1).[1] The absence of an aromatic ring means its properties are governed by the principles of aliphatic chemistry.

BasicityComparison cluster_aromatic Aromatic Amine cluster_aliphatic Aliphatic Amine Aromatic (3-Amino-4-methylphenyl)dimethylamine A_Effect Resonance Effect (-M) Lone pair delocalized into ring Aromatic->A_Effect Aliphatic Dimethylaminopropylamine (DMAPA) Al_Effect Inductive Effect (+I) Alkyl groups donate electrons Aliphatic->Al_Effect A_Result Lower electron density on N A_Effect->A_Result A_Basicity WEAKER BASE A_Result->A_Basicity Al_Result Higher electron density on N Al_Effect->Al_Result Al_Basicity STRONGER BASE Al_Result->Al_Basicity

Figure 3: Causality of Basicity Difference.

Reactivity: Divergent Chemical Pathways

The differing electronic environments lead to distinct and predictable reaction pathways.

  • Reactivity of the Aromatic Amine:

    • Electrophilic Aromatic Substitution: The -NH₂ and -N(CH₃)₂ groups are powerful activating groups, directing electrophiles to the ortho and para positions of the benzene ring. [2] * Diazotization: The primary aromatic amine group can react with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a relatively stable benzenediazonium salt. [3][4]This reaction is a cornerstone of synthetic chemistry, particularly for producing azo dyes. [5][6]

  • Reactivity of the Aliphatic Amine (DMAPA):

    • Nucleophilic Reactions: The readily available lone pairs on both nitrogen atoms make DMAPA an excellent nucleophile. It readily participates in nucleophilic substitution and acylation reactions. [7][3] * Reaction with Nitrous Acid: In stark contrast to its aromatic counterpart, the primary aliphatic amine group of DMAPA reacts with nitrous acid to form a highly unstable alkyldiazonium salt. This salt decomposes rapidly, even at low temperatures, to evolve nitrogen gas (N₂) and produce a mixture of carbocation-derived products. [3]This vigorous effervescence is a classic qualitative test.

Part 3: Applications - A Consequence of Reactivity

The distinct reactivity profiles of these two amines lead to their use in entirely different industrial sectors.

Primary Applications of (3-Amino-4-methylphenyl)dimethylamine and Aromatic Amines

The ability to form stable diazonium salts makes aromatic amines indispensable precursors in the dye industry.

  • Azo Dye Synthesis: Aromatic amines are essential starting materials for azo dyes, which constitute the largest class of synthetic colorants. [5]The diazotized amine acts as an electrophile that couples with an electron-rich aromatic compound (like a phenol or another amine) to form the characteristic -N=N- azo linkage. [4][5]* Pharmaceutical and Agrochemical Synthesis: The versatile reactivity of the aromatic ring and the amino groups makes these compounds valuable building blocks for complex, biologically active molecules. Dimethylamine derivatives, in general, are found in numerous FDA-approved drugs. [8][9]

Primary Applications of Dimethylaminopropylamine (DMAPA)

DMAPA's utility stems from its properties as a reactive aliphatic diamine, making it a versatile intermediate in a wide range of applications.

  • Surfactants and Personal Care: DMAPA is a crucial intermediate in the production of mild amphoteric surfactants, most notably cocamidopropyl betaine (CAPB). [1][10]CAPB is widely used in shampoos, liquid soaps, and cosmetics for its foaming properties and low eye irritation. [11][12]* Epoxy Resin Curing: It functions as a curing agent or hardener for epoxy resins, cross-linking the polymer chains to form a durable, rigid solid. [13][14][15][16]* Water Treatment and Flocculants: DMAPA is used to synthesize water-soluble cationic polyelectrolytes that act as flocculants to remove suspended solids from wastewater. [10][11]* Corrosion Inhibitors and Fuel Additives: It is a precursor for corrosion inhibitors used in aviation gasoline and as an additive in lubricants and fuels. [13][11][14][17]* Other Industrial Uses: DMAPA also finds application in the synthesis of ion-exchange resins, polyurethane catalysts, agrochemicals, and additives for the paper and textile industries. [13][16]

applications Aromatic (3-Amino-4-methylphenyl)dimethylamine Diazotization Diazotization (NaNO₂, HCl) Aromatic->Diazotization Aliphatic Dimethylaminopropylamine (DMAPA) Nucleophilic Nucleophilic Reactions (e.g., with Fatty Acids) Aliphatic->Nucleophilic Dyes Azo Dyes Diazotization->Dyes Pharma Pharmaceuticals Diazotization->Pharma Surfactants Surfactants (CAPB) Nucleophilic->Surfactants Epoxy Epoxy Curing Agents Nucleophilic->Epoxy Water Water Treatment Nucleophilic->Water Fuel Fuel Additives Nucleophilic->Fuel

Figure 4: Divergent Application Pathways.

Part 4: Experimental Differentiation Protocols

The distinct chemical reactivity provides simple, self-validating laboratory tests to differentiate between these two compounds.

Protocol 1: Azo Dye Test for Aromatic Amine Identification

This test confirms the presence of a primary aromatic amine group by its ability to form a colored azo dye.

Principle: Diazotization of the primary aromatic amine followed by electrophilic aromatic substitution (coupling) with an activated aromatic ring. [4] Methodology:

  • Diazotization:

    • Dissolve ~100 mg of (3-Amino-4-methylphenyl)dimethylamine in 3 mL of 2M hydrochloric acid, cooling the mixture in an ice bath to 0-5 °C.

    • Slowly add, dropwise, a pre-chilled solution of 10% aqueous sodium nitrite (NaNO₂) with constant stirring, keeping the temperature below 5 °C. Continue addition until a faint blue color is observed when a drop of the solution is tested on starch-iodide paper.

  • Coupling Solution:

    • In a separate beaker, dissolve ~100 mg of 2-naphthol in 5 mL of 2M sodium hydroxide solution. Cool this solution in the ice bath.

  • Azo Dye Formation:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • Observation:

    • Positive Result: The immediate formation of an intensely colored precipitate (typically red or orange) indicates the presence of a primary aromatic amine.

    • Negative Result (for DMAPA): No colored precipitate will form. The unstable aliphatic diazonium salt will have decomposed.

Protocol 2: Nitrous Acid Test for Aliphatic Amine Identification

This test confirms the presence of a primary aliphatic amine by detecting the evolution of nitrogen gas.

Principle: The rapid decomposition of an unstable alkyldiazonium salt formed from a primary aliphatic amine and nitrous acid. [3] Methodology:

  • Reaction Setup:

    • Dissolve ~100 mg of Dimethylaminopropylamine (DMAPA) in 3 mL of 2M hydrochloric acid in a test tube.

  • Addition of Reagent:

    • Slowly add a 20% aqueous solution of sodium nitrite (NaNO₂) to the test tube at room temperature.

  • Observation:

    • Positive Result: The immediate and vigorous evolution of a colorless, odorless gas (N₂).

    • Negative Result (for the aromatic amine): No significant gas evolution at room temperature. A stable diazonium salt is formed instead.

Conclusion

The seemingly subtle difference of an aromatic ring versus an aliphatic chain between (3-Amino-4-methylphenyl)dimethylamine and Dimethylaminopropylamine creates a profound chasm in their chemical identities. This is a direct consequence of the delocalization of the nitrogen lone pair in the aromatic system, which lowers its basicity and enables the formation of stable diazonium salts—the gateway to azo dye chemistry. Conversely, the localized, electron-rich nitrogen atoms of the aliphatic DMAPA make it a stronger base and a potent nucleophile, positioning it as a critical intermediate in the production of surfactants, polymers, and a host of other industrial chemicals. For the practicing scientist, recognizing this fundamental aromatic-aliphatic dichotomy is the key to predicting reactivity, understanding utility, and making informed decisions in chemical synthesis and product formulation.

References

  • Ataman Kimya. DIMETHYLAMINOPROPYLAMINE. [URL: https://www.ataman-kimya.com/dimethylaminopropylamine_u3282]
  • A-Z Chemistry. (2024-02-28). Aliphatic Amines vs. Aromatic Amines: What's the Difference?. [URL: https://a-z-chemistry.
  • Silver Fern Chemical Inc. (Date not available). Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications. [URL: https://www.silverfernchemical.com/products/dimethylaminopropylamine-dmapa]
  • Quora. (2024-02-11). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?. [URL: https://www.quora.com/Which-type-of-amine-is-more-reactive-aromatic-or-aliphatic-What-factors-contribute-to-this-difference-in-reactivity]
  • Filo. (2025-05-28). Difference between primary aliphatic and aromatic amines. [URL: https://www.filo.
  • Guidechem. 3-Dimethylaminopropylamine 109-55-7 wiki. [URL: https://www.guidechem.com/wiki/3-dimethylaminopropylamine-109-55-7.html]
  • Elchemy. Dimethylaminopropylamine Manufacturer & Suppliers |ELSURFAC-dMAPAn. [URL: https://www.elchemy.com/product/dimethylaminopropylamine-dmapa]
  • Chemistry point (via Quora). (2021-01-04). Explain the comparative reactivity of aliphatic and aromatic amine?. [URL: https://www.quora.
  • Huntsman Corporation. (Date not available). DMAPA (Dimethylaminopropylamine). [URL: https://www.huntsman.com/portal/page/portal/performance_products/Media%20Library/a_MC4wLjA2MDk5Mw/DMAPA.pdf]
  • Unacademy. (Date not available). Learn About Aromatic and Aliphatic Amines. [URL: https://unacademy.
  • Wikipedia. Dimethylaminopropylamine. [URL: https://en.wikipedia.org/wiki/Dimethylaminopropylamine]
  • IMR Press. (Date not available). Aromatic amines: use in azo dye chemistry. [URL: https://www.imrpress.com/journal/FBL/18/1/10.2741/4093/10_2741_4093.pdf]
  • Asian Journal of Chemistry. (2018-07-31). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [URL: https://asianpubs.org/index.php/ajc/article/view/2873]
  • BOC Sciences. (Date not available). Exploring 3-Dimethylaminopropylamine (CAS 109-55-7): Properties and Applications. [URL: https://www.bocsci.
  • Alkyl Amines Chemicals Limited. DIMETHYLAMINOPROPYLAMINE (DMAPA). [URL: https://www.alkylamines.com/dimethylaminopropylamine-dmapa]
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Exploring the Industrial Applications of 3-Dimethylaminopropylamine (DMAPA). [URL: https://www.inno-pharmchem.com/news/exploring-the-industrial-applications-of-3-dimethylaminopropylamine-dmapa-1293850.html]
  • Studylib. Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. [URL: https://studylib.net/doc/8169228/aromatic-amines-and-diazonium-ions--azo-dye-synthesis]
  • ChemicalBook. Dimethylaminopropylamine (DMAPA). [URL: https://www.chemicalbook.
  • LookChem. Dimethylaminopropylamine. [URL: https://www.lookchem.com/Dimethylaminopropylamine/]
  • PubMed. (2013-01-01). Aromatic amines: use in azo dye chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23276915/]
  • MDPI. (Date not available). Recent Advances in the Synthesis of Aromatic Azo Compounds. [URL: https://www.mdpi.com/1420-3049/27/19/6632]
  • Analytical Methods (RSC Publishing). (Date not available). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01784d]
  • P. K. College, Contai. (Date not available). Aromatic and Aliphatic Amines. [URL: https://pkcollegecontai.ac.
  • Benchchem. 3-(Dimethylamino)-4-methylphenol|Research Chemical. [URL: https://www.benchchem.com/product/b5608]
  • Benchchem. (Date not available). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. [URL: https://www.benchchem.com/product/b3171887]
  • PMC. (Date not available). Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448490/]
  • SkinSAFE. Dimethylaminopropylamine Ingredient Allergy Safety Information. [URL: https://www.skinsafeproducts.com/ingredients/dimethylaminopropylamine]
  • Wikipedia. Dimethylamine. [URL: https://en.wikipedia.org/wiki/Dimethylamine]
  • Der Pharma Chemica. (Date not available). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [URL: https://www.derpharmachemica.com/pharma-chemica/new-reagents-from-n-n-dimethyl-amino-methoxy-methylenium-methyl-sulphate-synthesis-of-3-dimethylamino-methylene-derivatives-of-active-methylene-compounds.pdf]
  • Hit2Lead. (3-amino-4-methylphenyl)dimethylamine. [URL: https://www.hit2lead.com/product/BB-4033478]
  • ResearchGate. (Date not available). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [URL: https://www.researchgate.net/publication/383610419_FDA-approved_drugs_containing_dimethylamine_pharmacophore_a_review_of_the_last_50_years]
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine. [URL: https://patents.google.
  • Pediaa.Com. (2023-11-21). What is the Difference Between Aliphatic and Aromatic Amines. [URL: https://pediaa.
  • RSC Publishing. (2024-09-02). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03991c]

Sources

Methodological & Application

The Strategic Integration of (3-Amino-4-methylphenyl)dimethylamine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

(3-Amino-4-methylphenyl)dimethylamine, a substituted aniline derivative, has emerged as a valuable and versatile building block in contemporary pharmaceutical research and development. Its unique structural features—a nucleophilic primary amine, a tertiary dimethylamino group, and a substituted phenyl ring—offer medicinal chemists a powerful scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed, field-proven experimental protocols for its utilization in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Introduction: The Strategic Value of the (3-Amino-4-methylphenyl)dimethylamine Scaffold

Substituted anilines are a cornerstone of medicinal chemistry, serving as precursors to a vast array of biologically active compounds.[1] The aniline moiety's utility lies in its capacity to engage in a multitude of chemical transformations, enabling the construction of diverse molecular architectures.[2][3] However, the specific arrangement of functional groups in (3-Amino-4-methylphenyl)dimethylamine (CAS No: 6370-29-2) imparts a unique set of properties that make it particularly advantageous in drug discovery.

The primary aromatic amine serves as a key nucleophile for forming crucial C-N bonds, often a pivotal step in the synthesis of kinase inhibitor backbones. The ortho-methyl group provides steric influence that can modulate binding affinity and selectivity for the target protein. Furthermore, the meta-dimethylamino group can enhance solubility, act as a hydrogen bond acceptor, and contribute to the overall pharmacokinetic profile of the final drug candidate.[4]

Table 1: Physicochemical Properties of (3-Amino-4-methylphenyl)dimethylamine [2]

PropertyValue
CAS Number 6370-29-2
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance Solid
Purity Typically >95%

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The (3-Amino-4-methylphenyl)dimethylamine scaffold is frequently employed in the synthesis of pyrimidine-based kinase inhibitors, a class of compounds that has demonstrated significant therapeutic success.[3][6][7]

The general strategy involves the coupling of (3-Amino-4-methylphenyl)dimethylamine with a suitably functionalized pyrimidine core, often via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.[8][9][10]

G cluster_reactants Starting Materials cluster_reaction Key Synthetic Transformation cluster_product Core Scaffold A (3-Amino-4-methylphenyl)dimethylamine C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) A->C B Functionalized Pyrimidine (e.g., 2,4-Dichloropyrimidine) B->C D N-(Substituted Pyrimidinyl)- (3-amino-4-methylphenyl)dimethylamine (Kinase Inhibitor Precursor) C->D Forms key C-N bond

Caption: Synthetic workflow for kinase inhibitor precursors.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Safety and Handling

(3-Amino-4-methylphenyl)dimethylamine is a solid organic compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, it should be handled with the standard precautions for aromatic amines. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.

Protocol 1: Buchwald-Hartwig Amination with 2,4-Dichloropyrimidine

This protocol details the regioselective mono-amination of 2,4-dichloropyrimidine with (3-Amino-4-methylphenyl)dimethylamine. The C4 position of the pyrimidine is generally more reactive towards nucleophilic aromatic substitution.[8]

Materials:

  • (3-Amino-4-methylphenyl)dimethylamine (1.0 eq)

  • 2,4-Dichloropyrimidine (1.05 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry, oven-baked Schlenk flask, add (3-Amino-4-methylphenyl)dimethylamine, 2,4-dichloropyrimidine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(2-chloro-pyrimidin-4-yl)-N,N,2-trimethyl-benzene-1,3-diamine.

Causality of Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.[9]

  • Anhydrous Conditions: Water can react with the strong base (NaOtBu) and can also interfere with the catalytic cycle.

  • Ligand (Xantphos): A bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides.[10]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.

G start Combine Reactants and Catalyst (Aryl Halide, Amine, Pd Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Purge with Ar/N2) start->inert solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) inert->solvent heat Heat to Reaction Temperature (e.g., 100-110°C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify

Caption: Buchwald-Hartwig amination experimental workflow.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The product from Protocol 1 can be further functionalized via a Suzuki-Miyaura coupling at the remaining chloro-position of the pyrimidine ring. This allows for the introduction of a wide variety of aryl or heteroaryl groups.[11][12][13]

Materials:

  • N-(2-chloro-pyrimidin-4-yl)-N,N,2-trimethyl-benzene-1,3-diamine (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2M, 2.0 eq)

  • 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve N-(2-chloro-pyrimidin-4-yl)-N,N,2-trimethyl-benzene-1,3-diamine and the arylboronic acid in 1,4-dioxane.

  • Add the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to 90-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Degassing: Removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Base (Aqueous Na₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[12]

  • Solvent System (Dioxane/Water): The biphasic solvent system helps to dissolve both the organic starting materials and the inorganic base.

Case Study: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

While specific drug candidates are often proprietary, the synthetic route outlined above is representative of the methods used to generate potent kinase inhibitors. For instance, the resulting N2-aryl-N4-(substituted phenyl)pyrimidin-2,4-diamine core is a privileged scaffold found in numerous Bcr-Abl and Aurora kinase inhibitors.[4][14]

Table 2: Representative Kinase Inhibitor Scaffolds

Kinase TargetCore ScaffoldReference
Bcr-AblN-phenyl-2-pyrimidinamine[14]
Aurora KinasesPyrimidine-based derivatives[4]

Conclusion

(3-Amino-4-methylphenyl)dimethylamine is a strategically important building block in pharmaceutical synthesis, offering a unique combination of reactive sites and modulatory groups. The protocols detailed herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide a robust framework for the utilization of this compound in the construction of complex, biologically active molecules, particularly in the development of novel kinase inhibitors. The careful consideration of reaction conditions and reagent selection, as outlined, is paramount for achieving high yields and purity in these critical synthetic transformations.

References

  • CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

  • PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. [Link]

  • PubMed. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • National Center for Biotechnology Information. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • National Center for Biotechnology Information. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Organic Chemistry Portal. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. [Link]

  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

Topic: Reaction Conditions for N-Methylation of 2,4-Diaminotoluene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The N-methylation of 2,4-diaminotoluene (TDA) is a critical transformation for synthesizing valuable intermediates used in the production of dyes, polymers, and pharmaceuticals. However, the presence of two nucleophilic amino groups on the aromatic ring presents a significant challenge in controlling the degree and selectivity of methylation. This guide provides an in-depth analysis of the reaction conditions for N-methylation of TDA, focusing on modern, sustainable methodologies. We will explore the causality behind experimental choices, present a detailed protocol using dimethyl carbonate (DMC) as an environmentally benign methylating agent, and offer insights into managing common challenges such as over-methylation and side reactions.

Introduction: The Challenge of Selective N-Methylation

2,4-Diaminotoluene (TDA) is a high-volume industrial chemical, primarily used as a precursor to toluene diisocyanate (TDI) for the manufacturing of polyurethanes.[1] Beyond this, its derivatives are integral to various synthetic pathways. The N-methylated analogues of TDA are important building blocks, as the introduction of methyl groups to the nitrogen atoms significantly alters the molecule's reactivity, basicity, and physiological properties.[2]

The primary challenge in the N-methylation of TDA lies in achieving selectivity. The molecule possesses two primary amino groups with different reactivities due to electronic and steric effects. This can lead to a complex mixture of mono-, di-, tri-, and tetra-methylated products. Controlling the reaction to favor a specific methylated derivative is paramount for efficient synthesis and requires a nuanced understanding of the interplay between methylating agents, catalysts, and reaction conditions.

Overview of N-Methylation Strategies

Several strategies exist for the N-methylation of aromatic amines. The choice of method depends on the desired degree of methylation, cost, safety considerations, and environmental impact.

  • Classical Methods: Traditional approaches often employ toxic and aggressive reagents like methyl iodide or dimethyl sulfate.[3] While effective, their high toxicity and the generation of stoichiometric waste make them less desirable for modern chemical synthesis.[3] The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is another classic method that typically drives the reaction to exhaustive methylation, forming tertiary amines.[4]

  • Catalytic Hydrogenation: The use of C1 sources like CO₂ or methanol with a transition-metal catalyst represents a more sustainable approach.[2][5] These methods often leverage hydrogen gas and can be tuned for selectivity, though they may require high pressure and temperature.[3]

  • "Green" Methylating Agents: Dimethyl carbonate (DMC) has emerged as an excellent alternative. It is non-toxic, biodegradable, and acts as both a reagent and a solvent.[6][7] Reactions with DMC can be highly selective, and its use avoids the harsh reagents and byproducts of older methods.[8]

A study specifically investigating the reaction of TDA with DMC found that organocatalysts can effectively promote N-methylation.[9] However, a competing reaction, N-carbamoylation, was also observed, highlighting the need for careful optimization of reaction conditions.[9]

Comparative Analysis of N-Methylation Methods

The following table summarizes various approaches for the N-methylation of aromatic amines, providing a comparative overview of their conditions and outcomes.

Methylating AgentCatalyst / Co-reagentTypical SubstrateTemperature (°C)Key Outcomes & SelectivityReference
Dimethyl Carbonate (DMC)4-(N,N-dimethylamino)pyridine2,4-Diaminotoluene105–125N-methylation is predominant; N-carbamoylation is a parallel side reaction. Selectivity influenced by reactant ratios.[9]
Dimethyl Carbonate (DMC)Phosphonium Salts (e.g., Ph₃PEtI)Primary Aromatic Amines140–170High selectivity (up to 96%) for N,N-dimethylation. Good to excellent isolated yields (78-95%).[7]
MethanolHeterogeneous Ni/ZnAlOₓVarious Amines160–180Effective for selective mono-N-methylation with yields of 75.3–97.3%.[5]
Formaldehyde (aq.)Ni/NiO@C Nano-catalyst / H₂Primary & Secondary Amines80Highly efficient for producing N,N-dimethylamines. Mild conditions (20 bar H₂).[3]
Paraformaldehyde(CAAC)CuH ComplexAromatic & Aliphatic AminesN/AHigh efficiency for selective N-methylation to yield N-methylamines or N,N-dimethylamines.[10]
Formic Acid / DMSONone (DMSO as reagent)Primary & Secondary Amines150Catalyst-free method where DMSO acts as the methylating agent.

Detailed Protocol: Organocatalyzed N-Methylation of TDA with Dimethyl Carbonate

This protocol is based on the findings of Selva et al. regarding the organocatalyzed reaction of 2,4-diaminotoluene with dimethyl carbonate.[9] It is designed to favor N-methylation while providing a framework for optimization.

4.1. Safety Precautions

  • 2,4-Diaminotoluene (TDA): TDA is toxic if swallowed or in contact with skin, is a suspected carcinogen and mutagen, and may cause an allergic skin reaction.[11][12][13] Handle only in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[15]

  • Dimethyl Carbonate (DMC): DMC is flammable. Keep away from ignition sources. It is less toxic than traditional methylating agents but should still be handled with care in a fume hood.

  • 4-(N,N-dimethylamino)pyridine (DMAP): DMAP is highly toxic and can be absorbed through the skin. Handle with extreme caution and appropriate PPE.

4.2. Materials & Reagents

Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2,4-Diaminotoluene (TDA)C₇H₁₀N₂122.17>98%Commercially Available
Dimethyl Carbonate (DMC)C₃H₆O₃90.08AnhydrousCommercially Available
4-(N,N-dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17>99%Commercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-Prepared in-house
Brine (Saturated NaCl solution)NaCl58.44-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousCommercially Available

4.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Weigh TDA and DMAP. Measure anhydrous DMC. setup Combine reagents in a round-bottom flask with a reflux condenser. prep->setup react Heat mixture to 120-125 °C under an inert atmosphere (N₂). Monitor reaction by TLC/GC-MS. setup->react cool Cool reaction to room temperature. react->cool dilute Dilute with Ethyl Acetate. cool->dilute wash1 Wash with saturated NaHCO₃ solution. dilute->wash1 wash2 Wash with Brine. wash1->wash2 dry Dry organic layer over MgSO₄. wash2->dry filter Filter and concentrate in vacuo. dry->filter purify Purify crude product via column chromatography. filter->purify analyze Characterize product by ¹H NMR, ¹³C NMR, and MS. purify->analyze

Caption: Experimental workflow for the N-methylation of TDA.

4.4. Step-by-Step Protocol

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-diaminotoluene (1.22 g, 10 mmol) and 4-(N,N-dimethylamino)pyridine (0.122 g, 1 mmol, 0.1 eq).

  • Reagent Addition: Add anhydrous dimethyl carbonate (20 mL). The ratio of TDA to DMC can be varied to influence selectivity; using DMC in large excess serves as both reactant and solvent.[9]

  • Reaction Execution: Place the flask in a pre-heated oil bath at 125 °C and stir the mixture under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by taking aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting material and the formation of products. The reaction may take several hours.

  • Work-up: Once the reaction has reached the desired conversion, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL).

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic byproducts, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the different methylated isomers and any carbamate byproducts.

  • Characterization: Combine the fractions containing the desired product and remove the solvent. Characterize the final product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess purity.

Reaction Mechanism and Selectivity

The reaction of TDA with DMC in the presence of an organocatalyst like DMAP can proceed through two parallel pathways: N-methylation and N-carbamoylation.[9]

G cluster_methylation N-Methylation Pathway cluster_carbamoylation N-Carbamoylation Pathway TDA 2,4-Diaminotoluene (TDA) Intermediate_Me Activated Complex (TDA-Catalyst-DMC) TDA->Intermediate_Me Intermediate_Carb Carbamate Intermediate Ar-NH-CO₂Me TDA->Intermediate_Carb DMC Dimethyl Carbonate (DMC) DMC->Intermediate_Me DMC->Intermediate_Carb Catalyst Organocatalyst (e.g., DMAP) Catalyst->Intermediate_Me Product_Me N-Methylated TDA (Mono-, Di-, etc.) Intermediate_Me->Product_Me Biproduct_Me CO₂ + CH₃OH Intermediate_Me->Biproduct_Me Product_Carb N-Carbamoylated TDA Intermediate_Carb->Product_Carb

Caption: Parallel reaction pathways for TDA with DMC.

  • N-Methylation: This is believed to occur via the nucleophilic attack of the amine on the methyl group of DMC, facilitated by the catalyst. This process can happen sequentially to form mono-, di-, and higher methylated products.

  • N-Carbamoylation: This involves the nucleophilic attack of the amine on the carbonyl carbon of DMC, leading to the formation of a methyl carbamate intermediate.

The ratio between these two pathways is influenced by temperature and the TDA-to-DMC ratio.[9] Higher temperatures generally favor the methylation pathway. Fine-tuning these parameters is crucial for maximizing the yield of the desired N-methylated product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature. Catalyst deactivation.Increase reaction time and/or temperature incrementally (e.g., to 130 °C). Ensure reagents are anhydrous, as water can inhibit the reaction.
Poor Selectivity / Over-methylation Reaction time is too long. Reactant ratios are not optimal.Monitor the reaction closely and stop it once the desired product is maximized. Adjust the stoichiometry of TDA to DMC.
High Yield of Carbamate Byproduct Reaction conditions favor carbamoylation.Increase the reaction temperature. Vary the catalyst or catalyst loading. A higher TDA-to-DMC ratio may favor carbamoylation, so using DMC as the solvent is often preferred.[9]
Difficult Purification Products have similar polarities.Utilize a high-efficiency silica gel for column chromatography. Employ a slow, shallow gradient elution. Consider alternative purification methods like preparative HPLC if necessary.

References

  • Selva, M., & Perosa, A. (2008). Green Chemistry Metrics: A Comparative Evaluation of Dimethyl Carbonate, Methyl Iodide, Dimethyl Sulfate, and Methoxy-1,3,5-triazine in the O- and N-methylation of Phenols and Anilines. Journal of Chemical Education, 85(11), 1558.
  • Selva, M., Tundo, P., & Perosa, A. (2001). Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry, 66(21), 7051–7056.

  • Zhang, Y., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.

  • Tan, H., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(18), 6142-6149.

  • BenchChem. (2025). Application Notes and Protocols for N-methylation of 4-fluoro-2-methoxyaniline. BenchChem.

  • Ghorbani-Vaghei, R., et al. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv.

  • Aricò, F., Tundo, P., & Selva, M. (2001). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 40(25), 5871-5877.

  • Selva, M., et al. (2012). Organocatalysts for the Reaction of Dimethyl Carbonate with 2,4-Diaminotoluene. Industrial & Engineering Chemistry Research, 51(4), 1636–1643.

  • ResearchGate. (n.d.). Different protocols for methylation of aniline. [Diagram]. ResearchGate.

  • Wang, C., et al. (2017). Methylation of amines using formic acid via simple inorganic base catalysis. Science China Chemistry, 60(11), 1461-1466.

  • ECHEMI. (n.d.). 2,4-Diaminotoluene SDS, 95-80-7 Safety Data Sheets. ECHEMI.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety and Handling of 2,4-Diaminotoluene in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2,4-Diaminotoluene. Fisher Scientific.

  • BenchChem. (2025). Optimization of N-methylation Reactions for Aniline Compounds. BenchChem.

  • Chem Service. (2014). SAFETY DATA SHEET - 2,4-Diaminotoluene. Chem Service.

  • BenchChem. (n.d.). Application Notes and Protocols for N-Methylation of Aromatic Diamines. BenchChem.

  • Organic Syntheses. (n.d.). 2,4-diaminotoluene. Organic Syntheses Procedure.

  • New Jersey Department of Health. (n.d.). 2,4-DIAMINOTOLUENE HAZARD SUMMARY. NJ.gov.

  • Google Patents. (n.d.). CN103319352A - Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process. Google Patents.

  • Wikipedia. (n.d.). 2,4-Diaminotoluene. Wikipedia.

  • Ataman Kimya. (n.d.). 2,4-DIAMINOTOLUENE. Ataman Kimya.

  • PrepChem.com. (n.d.). Preparation of 2,4-diaminotoluene. PrepChem.com.

  • Xiao, J., & Li, C. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(52), 14214-14218.

  • Decad, G. M., & Ahmed, A. E. (1982). 2,4-Diaminotoluene (2,4-DAT)-induced DNA damage, DNA repair and micronucleus formation in the human hepatoma cell line HepG2. Mutation Research/Genetic Toxicology, 105(3), 157-163.

  • Singh, R., et al. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 3(10), 13693–13704.

Sources

Introduction: The Strategic Importance of (3-Amino-4-methylphenyl)dimethylamine as a Diazo Component

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of (3-Amino-4-methylphenyl)dimethylamine in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over half of all commercially produced dyes.[1] Their widespread use in textiles, printing, leather, and plastics stems from their intense colors, straightforward synthesis, and the ability to produce a vast spectrum of hues by systematically varying their chemical structure.[1][2] The synthesis of an azo dye is fundamentally a two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by its coupling with an electron-rich nucleophile (the coupling component).[3]

(3-Amino-4-methylphenyl)dimethylamine, also known as N¹,N¹-dimethyl-4-methyl-1,3-benzenediamine, is a valuable intermediate that serves as the diazo component in this synthesis. Its chemical structure is unique in that it possesses two distinct amino functionalities: a primary amine (-NH₂) group, which is susceptible to diazotization, and a tertiary dimethylamino (-N(CH₃)₂) group. The tertiary amine is a powerful electron-donating group that acts as a strong auxochrome, intensifying the color of the final dye and shifting its absorption maximum to longer wavelengths (a bathochromic shift). The methyl group (-CH₃) also contributes to the electronic properties and can influence the dye's solubility and fastness. This guide provides a detailed examination of the chemical principles and practical protocols for utilizing this intermediate in the synthesis of vibrant azo dyes.

Part 1: The Core Chemistry - Diazotization and Azo Coupling

The formation of an azo dye from (3-Amino-4-methylphenyl)dimethylamine proceeds via two sequential electrophilic substitution reactions.

Diazotization: Formation of the Aryldiazonium Cation

Diazotization is the process of converting the primary aromatic amine into a diazonium salt.[2] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4]

Mechanism Insight: The reaction must be conducted at low temperatures (0–5 °C) because aryldiazonium salts, while more stable than their aliphatic counterparts, are prone to decomposition at higher temperatures, where the diazonium group (-N₂⁺) can be lost as nitrogen gas.[5][6] The strong acid serves two purposes: it catalyzes the formation of the true nitrosating agent, the nitrosonium ion (NO⁺), and it protonates the starting amine, preventing self-coupling reactions where the primary amine of one molecule attacks the diazonium salt of another.

The overall reaction is as follows: CH₃(CH₃)₂N-C₆H₃(CH₃)-NH₂ + NaNO₂ + 2HCl → CH₃(CH₃)₂N-C₆H₃(CH₃)-N₂⁺Cl⁻ + NaCl + 2H₂O

Below is a workflow diagram illustrating the key steps in the diazotization process.

Diazotization_Workflow cluster_prep Amine Preparation cluster_reagent Nitrosating Agent Generation cluster_reaction Diazotization Reaction cluster_product Product A (3-Amino-4-methylphenyl)dimethylamine in conc. HCl + Water C Mix A and B dropwise Maintain Temperature at 0-5 °C A->C Add to B Sodium Nitrite (NaNO₂) in Water B->C Add dropwise D Stir for 15-20 min C->D E Diazonium Salt Solution (Ready for Coupling) D->E Formation of Electrophile

Caption: Workflow for the diazotization of the primary amine.

Azo Coupling: Formation of the Azo Linkage

The resulting aryldiazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[7] This electrophilic aromatic substitution reaction is called azo coupling.[8] The position of the coupling on the nucleophile's ring is typically para to the activating group, unless that position is already occupied, in which case coupling occurs at an ortho position.[7][8]

Causality of pH Control: The pH of the reaction medium is the most critical parameter for a successful coupling reaction.[7][9]

  • For Phenolic Coupling Components: The reaction should be conducted in a slightly alkaline medium (pH 8-10). This deprotonates the phenol to form the much more strongly activating phenoxide ion (-O⁻), which enhances the ring's nucleophilicity and accelerates the coupling.[9][10] If the pH is too low, the concentration of the phenoxide ion is insufficient for the reaction to proceed.

  • For Amine Coupling Components: The reaction is best performed in a slightly acidic medium (pH 5-7).[9] In strongly acidic solutions, the amine group of the coupling component becomes protonated (-NH₃⁺), which deactivates the ring and prevents the electrophilic attack. In alkaline solutions, the diazonium salt itself can be converted into an unreactive diazohydroxide.[9]

The general reaction scheme is depicted below.

Azo_Coupling_Reaction Diazonium Diazonium Salt (Electrophile) Reaction Azo Coupling Reaction (Electrophilic Aromatic Substitution) Diazonium->Reaction Coupler Coupling Component (e.g., Phenol, Aniline) (Nucleophile) Coupler->Reaction AzoDye Final Azo Dye (-N=N- linkage) Reaction->AzoDye Forms Conjugated System Condition1 pH Control is Critical Reaction->Condition1

Caption: The azo coupling reaction between the diazonium salt and a coupling component.

Part 2: Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of an azo dye using (3-Amino-4-methylphenyl)dimethylamine as the diazo component and 2-naphthol as a representative coupling component.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Azo compounds and aromatic amines should be handled with care as they may be toxic or carcinogenic. All procedures should be performed in a well-ventilated fume hood. Diazonium salts can be explosive in their solid, dry state; never isolate the diazonium salt . Use it immediately in solution.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )Quantity (example)Role
(3-Amino-4-methylphenyl)dimethylamineC₉H₁₄N₂150.221.50 g (10 mmol)Diazo Component
Sodium NitriteNaNO₂69.000.70 g (10.1 mmol)Nitrosating Agent
Hydrochloric Acid, concentrated (37%)HCl36.465.0 mLAcid Catalyst
2-Naphthol (beta-Naphthol)C₁₀H₈O144.171.44 g (10 mmol)Coupling Component
Sodium HydroxideNaOH40.00~1.2 gBase for Coupling
Distilled WaterH₂O18.02As neededSolvent
IceH₂O (s)-As neededCooling
Protocol 1: Diazotization
  • Prepare the Amine Solution: In a 100 mL beaker, dissolve 1.50 g (10 mmol) of (3-Amino-4-methylphenyl)dimethylamine in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the Solution: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant stirring. It is crucial to maintain this temperature throughout the diazotization process.[5]

  • Prepare the Nitrite Solution: In a separate small beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Form the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold, stirring amine solution over 10 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Stir: Continue to stir the solution in the ice bath for an additional 15 minutes to ensure the reaction is complete. This resulting clear solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Azo Coupling
  • Prepare the Coupling Solution: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is fully dissolved, forming the sodium naphthoxide solution.

  • Cool the Solution: Cool this solution in an ice bath to below 10 °C.

  • Couple the Components: While stirring the cold 2-naphthol solution vigorously, slowly add the previously prepared diazonium salt solution.

  • Observe Precipitation: An intensely colored precipitate of the azo dye should form immediately. The color is typically a deep red or orange.[10]

  • Complete the Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling is complete.

  • Isolate the Product: Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected solid with several portions of cold distilled water until the filtrate is neutral. Allow the product to air-dry or dry it in a desiccator.

Part 3: Characterization and Validation

The synthesized azo dye must be characterized to confirm its structure and purity.

  • Thin-Layer Chromatography (TLC): To check the purity of the product and monitor the reaction progress.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • UV-Visible Spectroscopy: Azo compounds have characteristic strong absorptions in the visible region (400-700 nm) due to their extended π-conjugated systems.[8][11] The λ_max value provides information about the color and electronic structure of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the characteristic N=N stretching vibration (typically weak, around 1400-1450 cm⁻¹) and the absence of the primary amine N-H stretches from the starting material.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical environment of all protons and carbon atoms in the molecule.[13]

References

  • International Union of Pure and Applied Chemistry. Azo coupling. IUPAC Compendium of Chemical Terminology. Available from: [Link]

  • Wikipedia. Azo coupling. Available from: [Link]

  • YouTube. COUPLING REACTIONS OF DIAZONIUM SALTS. Available from: [Link]

  • Studylib. Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Azo Coupling. Available from: [Link]

  • The Synthesis of Azo Dyes. Available from: [Link]

  • IMR Press. Aromatic amines: use in azo dye chemistry. Available from: [Link]

  • JoVE. Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Available from: [Link]

  • International Journal of Research and Analytical Reviews. SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. Available from: [Link]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Available from: [Link]

  • International Journal of Research and Analytical Reviews. SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Available from: [Link]

  • Journal of Biochemical Technology. Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available from: [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 3-amino-4-methylphenol. Available from: [Link]

  • Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Available from: [Link]

  • PMC. Classifications, properties, recent synthesis and applications of azo dyes. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Aromatic Azo Compounds. Available from: [Link]

  • MDPI. Exploring Flow Procedures for Diazonium Formation. Available from: [Link]

  • SciSpace. synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. Available from: [Link]

  • ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Available from: [Link]

Sources

Application Note: Preparation & Utilization of Phenylenediamine Derivatives for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylenediamines (PDs) are the foundational monomers for a class of high-performance macromolecules, including aramids (e.g., Kevlar®, Nomex®), polyimides (e.g., Kapton®), and conducting polymers (e.g., Polyaniline).[1][2][3][4] However, the successful synthesis of high-molecular-weight polymers is frequently compromised by the oxidative instability and isomeric impurities of the diamine precursors. This guide provides a rigorous, self-validating methodology for the purification, derivatization, and polymerization of phenylenediamine derivatives, specifically tailored for pharmaceutical and industrial researchers requiring pharmaceutical-grade purity.

Part 1: Strategic Selection of Isomers

The geometry of the phenylenediamine isomer dictates the topology and ultimate mechanical properties of the resulting polymer.

IsomerStructurePolymer TopologyKey ApplicationSolubility Profile

-Phenylenediamine (PPD)
1,4-diaminoLinear, Rigid RodUltra-high modulus fibers (Aramids), Conducting polymersLow (High Crystallinity)

-Phenylenediamine (MPD)
1,3-diaminoKinked, FlexibleFlame-resistant fibers (Nomex type), Filtration membranesModerate

-Phenylenediamine (OPD)
1,2-diaminoHeterocyclic formingPolybenzimidazoles (PBI), Ladder polymersModerate to High

Critical Insight: For high-strength applications, PPD is required. However, its rigidity leads to solubility challenges. Introducing bulky substituents (e.g., N-alkylation or o-substitution) on the phenyl ring can disrupt chain packing, improving solubility without sacrificing thermal stability.

Part 2: Pre-Polymerization Handling & Purification

Commercial PPD is often contaminated with oxidation products (purple/black quinone imines) and isomeric impurities. Polymerization with unpurified PPD will terminate chain growth early, resulting in low viscosity oligomers.

Protocol A: Vacuum Sublimation (Gold Standard)

Target Purity: >99.9% (White Crystalline Solid)

Principle: PPD sublimes at moderate temperatures under vacuum, leaving behind non-volatile oxidation byproducts and inorganic salts.

Equipment:

  • Cold-finger sublimation apparatus

  • High-vacuum pump (<0.1 mmHg)

  • Oil bath with digital temperature control

  • Inert gas line (Argon/Nitrogen)

Step-by-Step Procedure:

  • Loading: Place crude PPD (purple/grey solid) in the bottom flask of the sublimator. Add a magnetic stir bar to prevent local overheating.

  • Inerting: Evacuate the system and backfill with Argon three times to remove oxygen.

  • Heating: Apply vacuum (<0.1 mmHg). Heat the oil bath to 140–160 °C .

    • Note: Do not exceed 170 °C to prevent thermal decomposition.

  • Collection: Circulate coolant (0 °C) through the cold finger. Pure PPD will deposit as white needles.

  • Recovery: Isolate the system under Argon. Scrape crystals into a Schlenk tube inside a glovebox or under active Argon flow.

    • Storage: Store in amber vials under Argon at 4 °C. PPD oxidizes in air within hours.

Part 3: Synthesis of Key Derivatives

Focus: Improving Solubility via N-Substitution

Protocol B: Synthesis of N,N'-Diphenyl-p-phenylenediamine (DPPD)

DPPD is a crucial antioxidant and a monomer for specialized conductive polymers.

Reaction Pathway:



Reagents:

  • Purified PPD (1.0 eq)

  • Iodobenzene (2.2 eq)[4]

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (2.5 eq)[4]

  • Solvent: Anhydrous Toluene

Procedure:

  • Setup: In a glovebox, charge a pressure tube with PPD, NaOtBu, Pd(OAc)₂, and Xantphos.

  • Addition: Add toluene and iodobenzene. Seal the tube.

  • Reaction: Heat to 100 °C for 12 hours. The solution will turn dark orange/brown.

  • Workup: Cool to RT. Dilute with DCM, filter through a Celite pad to remove inorganic salts.

  • Purification: Concentrate filtrate and recrystallize from hot ethanol.

  • QC: Verify by NMR. The absence of the broad NH₂ singlet (approx 4-5 ppm) and appearance of NH singlet (approx 8 ppm) confirms conversion.

Part 4: Polymerization Protocols

Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing Aramids vs. Polyimides.

PolymerizationWorkflow Start Purified PPD Monomer Choice Target Polymer Class Start->Choice Aramid_Solvent Solvent System: NMP + CaCl2 (5 wt%) (Increases Solubility) Choice->Aramid_Solvent High Modulus Fiber PI_Solvent Solvent System: DMAc or NMP (Anhydrous) Choice->PI_Solvent Thermal Film Aramid_React Add Terephthaloyl Chloride (0-5°C, Moisture Free) Aramid_Solvent->Aramid_React PPTA Product: PPTA (Aramid) Precipitates immediately Aramid_React->PPTA PI_React Add Dianhydride (PMDA) (Room Temp, 24h) PI_Solvent->PI_React PAA Intermediate: Poly(amic acid) Viscous Solution PI_React->PAA Cure Thermal Imidization (Stepwise: 100°C -> 300°C) PAA->Cure Polyimide Product: Polyimide Film (Insoluble) Cure->Polyimide

Figure 1: Decision matrix for PPD polymerization. Note the distinct solvent requirements and intermediate stages for Aramids vs. Polyimides.

Protocol C: Synthesis of Poly(p-phenylene terephthalamide) (PPTA/Kevlar-type)

Challenge: PPTA is insoluble in most organic solvents. The reaction must be kept in solution as long as possible to build molecular weight.

Reagents:

  • Purified PPD (1.00 eq)

  • Terephthaloyl Chloride (TPC) (1.00 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) containing 5-7 wt% anhydrous CaCl₂.

    • Why CaCl₂? It complexes with the amide groups, preventing premature hydrogen-bond induced precipitation.

Procedure:

  • Solvation: Dissolve CaCl₂ in NMP at 80 °C. Cool to room temperature. Add PPD and stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C in an ice bath. The reaction is exothermic; heat control is vital to prevent side reactions.

  • Polymerization: Add TPC powder in a single portion with vigorous mechanical stirring.

    • Observation: The viscosity will increase rapidly. The solution may gel within minutes.

  • Aging: Allow the gel to sit at room temperature for 12 hours.

  • Isolation: Commute the gel in a blender with excess water to precipitate the polymer crumbs.

  • Washing: Wash repeatedly with water (to remove CaCl₂) and acetone. Dry in a vacuum oven at 80 °C.

Protocol D: Synthesis of Polyimide (Kapton-type)

Two-Step Method: Poly(amic acid)


 Polyimide

Reagents:

  • Purified PPD (1.00 eq)

  • Pyromellitic Dianhydride (PMDA) (1.00 eq)

  • Solvent: Anhydrous DMAc (Dimethylacetamide)

Procedure:

  • PAA Formation: Dissolve PPD in DMAc under Nitrogen. Add PMDA solid in portions over 30 minutes.

    • Stoichiometry Alert: Exact 1:1 stoichiometry is critical. Even 1% excess of either monomer limits MW.

  • Stirring: Stir at room temperature for 24 hours. Result is a viscous, clear, yellow Poly(amic acid) (PAA) solution.

  • Film Casting: Cast the PAA solution onto a clean glass plate using a doctor blade.

  • Thermal Imidization (Curing): Place the plate in an oven with the following ramp:

    • 80 °C (1h)

      
       Solvent removal.
      
    • 150 °C (1h)

      
       Onset of cyclization.
      
    • 250 °C (1h)

      
       Complete imidization.
      
    • 300 °C (30 min)

      
       Annealing.
      
  • Result: A flexible, amber-colored film resistant to solvents and heat.

Part 5: Characterization & Safety

Quality Control (QC) Table
ParameterMethodAcceptance CriteriaNotes
Monomer Purity DSC (Differential Scanning Calorimetry)Sharp melting endotherm (140-143°C for PPD)Broad peak indicates oxidation.
Inherent Viscosity Ubbelohde Viscometer> 4.0 dL/g (for PPTA in H₂SO₄)Correlates to fiber strength.
Imidization Degree FTIRBands at 1780 cm⁻¹ (sym. C=O), 1375 cm⁻¹ (C-N)Absence of 1660 cm⁻¹ (Amide I) confirms conversion.
Safety Directives
  • Toxicity: PPD is a contact allergen and sensitizer. It is toxic by inhalation and ingestion (LD50 oral rat ~80 mg/kg).[5]

  • Handling: Always weigh PPD in a fume hood or glovebox. Double glove (Nitrile).

  • Waste: PPD residues must be quenched (oxidized) or disposed of as hazardous organic waste. Do not wash down drains (aquatic toxin).

References

  • Purification of Phenylenediamines

    • Method of purifying technical p-phenylenediamine via sublimation.[6] (RU2448084C1). Google Patents. Link

  • Aramid Synthesis (PPTA)

    • Synthesis of poly(p-phenylene terephthalamide) in Ionic Liquids vs NMP/CaCl2.[7] ACS Sustainable Chem. Eng. 2017.[7] Link[7]

    • Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system. RSC Advances.[8] Link

  • Polyimide Synthesis

    • Two-step synthesis of polyimide: Poly(amic acid) route.[9] ResearchGate/Journal of Materials Science. Link

  • Derivatization (N-Alkylation)

    • One-step synthesis of N,N′-dialkyl-p-phenylenediamines.[10] Green Chemistry. Link

  • Safety Data

    • p-Phenylenediamine Safety Data Sheet.[11] Carl Roth. Link

Sources

Application Note: Selective Reductive Amination for N1,N1,4-Trimethyl-1,3-Benzenediamine

[1]

Executive Summary & Strategic Rationale

The synthesis of N1,N1,4-trimethyl-1,3-benzenediamine requires the selective dimethylation of the amino group at position 1 (para to the methyl group) while leaving the amino group at position 3 (ortho to the methyl group) intact.

The Chemoselectivity Challenge: The starting material, 2,4-diaminotoluene (2,4-TDA) , contains two nucleophilic amine sites.

  • N1 (Position 4 in Toluene numbering): Para to the methyl group. Sterically unhindered.

  • N3 (Position 2 in Toluene numbering): Ortho to the methyl group. Sterically hindered.

The Solution: By utilizing reductive amination with stoichiometric control of formaldehyde, we exploit the kinetic rate difference between the two amines. The unhindered N1 amine reacts significantly faster with the formaldehyde-iminium intermediate than the hindered N3 amine.[1] This protocol details two methods: Catalytic Hydrogenation (Method A, preferred for scale) and Hydride Reduction (Method B, preferred for bench-top precision).

Reaction Mechanism & Logic

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion, which is then reduced to the amine. The cycle repeats to form the tertiary amine.

Mechanistic Pathway (DOT Visualization)

ReactionPathwayStart2,4-Diaminotoluene(2,4-TDA)Inter1Mono-Imine Intermediate(N1 Position)Start->Inter1+ HCHO (Fast)Inter2N1-Methyl-2,4-TDAInter1->Inter2+ H2/HydrideTargetTARGET:N1,N1,4-Trimethyl-1,3-benzenediamineInter2->Target+ HCHO + ReductionOverImpurity:Tetramethyl-TDATarget->OverExcess HCHO(Slow)StericSteric Hindrance at N3(Ortho-Methyl Effect)Steric->StartBlocks N3 reaction

Figure 1: Kinetic pathway favoring N1-methylation due to steric protection of the N3 position.

Experimental Protocols

Method A: Catalytic Hydrogenation (High-Pressure)

Best for: Gram-to-Kilogram scale synthesis, high atom economy.[1]

Reagents:

  • Substrate: 2,4-Diaminotoluene (2,4-TDA) [Purified, free of isomers].

  • Alkylation Agent: Formaldehyde (37% aq.[2] solution or Paraformaldehyde).

  • Catalyst: 5% Pd/C (50% water wet) or Raney Nickel.

  • Solvent: Methanol (anhydrous preferred).

  • Gas: Hydrogen (H2).

Protocol Steps:

  • Setup: Load a high-pressure autoclave (Hastelloy or SS316) with 2,4-TDA (12.2 g, 100 mmol) and Methanol (120 mL).

  • Catalyst Addition: Add 5% Pd/C (0.6 g dry weight equivalent) under an inert nitrogen blanket to prevent ignition.

  • Reagent Feed:

    • Critical Step: Do not add all formaldehyde at once.[1]

    • Seal reactor and purge with H2.[1] Pressurize to 3–5 bar (45–75 psi) .

    • Heat to 40°C .

    • Using a high-pressure liquid pump, dose Formaldehyde (37% aq., 16.5 g, 205 mmol, 2.05 eq) over 2 hours .

    • Reasoning: Slow addition maintains a low concentration of free aldehyde, favoring the reaction with the most nucleophilic amine (N1) and preventing over-alkylation at N3.

  • Digestion: After addition, increase temperature to 60°C and maintain H2 pressure for 2 hours.

  • Workup:

    • Cool to room temperature.[1][3] Vent H2.

    • Filter catalyst through a Celite pad (keep wet to prevent pyrophoric hazard).

    • Remove methanol via rotary evaporation.[1]

  • Purification: Vacuum distillation (bp approx. 140–145°C at 10 mmHg) to isolate the pale yellow oil.

Method B: Borohydride Reduction (Bench-Top)

Best for: Small scale, precise stoichiometry, no autoclave required.

Reagents:

  • 2,4-Diaminotoluene (1.22 g, 10 mmol).

  • Formaldehyde (37% aq., 1.70 mL, 21 mmol).

  • Sodium Triacetoxyborohydride (STAB) or NaCNBH3.

  • Acetic Acid (AcOH), Dichloromethane (DCM).

Protocol Steps:

  • Solvation: Dissolve 2,4-TDA (10 mmol) in DCM (30 mL). Add AcOH (1.2 mL, 20 mmol) to buffer the pH to ~5.

  • Imine Formation: Add Formaldehyde (2.1 eq) dropwise at 0°C. Stir for 15 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (6.4 g, 30 mmol) in three portions over 30 minutes.

    • Note: STAB is preferred over NaCNBH3 for lower toxicity and better selectivity in avoiding aldehyde reduction.[1]

  • Quench: Stir at room temperature for 4 hours. Quench with saturated NaHCO3 solution until pH > 8.

  • Extraction: Extract organic layer, wash with brine, dry over Na2SO4.

  • Isolation: Concentrate in vacuo. Flash chromatography (Silica, Hexane/EtOAc 8:2) may be required if N3-methylation is observed.[1]

Analytical Validation (QC)

To confirm the identity and purity of N1,N1,4-trimethyl-1,3-benzenediamine , use the following markers.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

2.15 ppm (s, 3H)
Ar-CH3 (Methyl on ring).[1]

2.90 ppm (s, 6H)
-N(CH3)2 (Dimethyl at N1). Sharp singlet confirms symmetry of the amine.

3.50 ppm (br s, 2H)
-NH2 (Free amine at N3). Broad exchangeable signal.[1]

6.1 - 7.0 ppm (m, 3H)
Aromatic protons. Look for coupling patterns confirming 1,2,4-substitution.
HPLC Retention Time shiftProduct will be less polar than TDA but more polar than tetramethyl-TDA.[1]
Mass Spec m/z = 150.11 [M+H]+Molecular ion peak.
Selectivity Logic Map

Use this logic to troubleshoot impurities.

TroubleshootingProblemImpurity DetectedCheck1Is it Mono-methylated?Problem->Check1Check2Is it Tetra-methylated?Problem->Check2Sol1Increase HCHO eq.Increase Rxn TimeCheck1->Sol1YesSol2Reduce HCHO eq.Lower TempSlower AdditionCheck2->Sol2Yes

Figure 2: Troubleshooting logic for stoichiometry adjustments.

Safety & Handling (HSE)

  • Carcinogenicity: 2,4-Diaminotoluene is a Group 2B carcinogen (IARC). All weighing and handling must occur in a certified fume hood or glovebox.[1]

  • Formaldehyde: Sensitizer and carcinogen.[1] Use proper ventilation.[1]

  • Catalysts: Dry Pd/C is pyrophoric.[1] Always keep wet with water or solvent.[1]

  • Waste: Segregate halogenated (if DCM used) and non-halogenated waste. Quench borohydride residues with dilute acid before disposal.[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Dou, L., et al. (2013). "Direct Synthesis of Dimethyl Toluene-2,4-Dicarbamate from 2,4-Toluene Diamine." Industrial & Engineering Chemistry Research, 52(23), 7684–7689.[4] (Provides context on TDA reactivity profiles).

  • Wisansky, W. A. (1944). "Method of making 3,4-dimethylaniline." US Patent 2347652A.[1] (Foundational chemistry for xylidine/toluidine alkylation).

  • PubChem Compound Summary. "2,4-Diaminotoluene."[1] National Center for Biotechnology Information.[1]

Application Note: CAS 6370-29-2 in Heterocyclic Compound Synthesis

[1][2][3]

Part 1: Executive Summary & Chemical Identity

N1,N1,4-trimethylbenzene-1,3-diamine (CAS 6370-29-2) is a specialized m-phenylenediamine derivative characterized by an electron-rich aromatic core with mixed amine functionality (one primary, one tertiary). Unlike its isomer N1,N1,4-trimethylbenzene-1,2-diamine (a precursor for benzimidazoles), CAS 6370-29-2 is primarily utilized in the synthesis of tricyclic heteroaromatic systems , specifically phenoxazines (oxazine dyes) and phenazines .

Its structural motif—a toluene core with a primary amine ortho to the methyl group and a dimethylamine group para to the methyl—makes it an ideal "coupler" in oxidative cyclization reactions. The electron-donating dimethylamino group activates the ring, facilitating electrophilic attack at the para position relative to the primary amine, leading to ring closure.

Chemical Profile[2][4][5][6][7][8][9][10][11]
PropertySpecification
CAS Number 6370-29-2
IUPAC Name N1,N1,4-trimethylbenzene-1,3-diamine
Common Synonyms 2-Amino-4-(dimethylamino)toluene; 3-Amino-4-methyl-N,N-dimethylaniline
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Physical State Crystalline Powder or Solid
Key Functionality Nucleophilic coupling component; Primary amine (C2), Tertiary amine (C4)
Core Reactivity Oxidative coupling at C5 (para to NH2); Cyclization at C2 (NH2)

Part 2: Core Applications in Heterocyclic Synthesis

Synthesis of Cationic Phenoxazine Dyes (Oxazines)

The most validated application of CAS 6370-29-2 is as a coupling component in the synthesis of cationic oxazine dyes. These heterocyclic compounds are essential in textile dyeing (polyacrylonitrile fibers) and as biological stains.

Mechanism: The synthesis involves the condensation of a nitroso-phenol derivative with CAS 6370-29-2. The reaction proceeds via an initial nucleophilic attack of the primary amine of CAS 6370-29-2 on the nitroso group, followed by acid-catalyzed cyclization involving the phenolic oxygen and the activated carbon of the diamine ring.

Key Advantages:

  • Regioselectivity: The methyl group at C1 blocks one ortho position, while the dimethylamino group at C4 directs the coupling to the C5 position (para to the primary amine), ensuring high regiochemical purity.

  • Yield: The electron-rich nature of the substrate drives rapid condensation under mild conditions.

Synthesis of Phenazine Derivatives

CAS 6370-29-2 serves as the m-diamine component in the oxidative coupling synthesis of phenazines (analogous to the synthesis of Neutral Red or Safranin).

Mechanism: Reaction with a p-phenylenediamine derivative (the "primary intermediate") in the presence of an oxidizing agent (e.g., FeCl₃, dichromate, or persulfate) generates an indamine intermediate. Subsequent oxidative cyclization closes the pyrazine ring to form the phenazine core.

Part 3: Experimental Protocols

Protocol A: Synthesis of Cationic Oxazine Dye (Blue)

Reference: Adapted from US Patent 4,289,880 [1].

Objective: Synthesize a blue cationic oxazine dye by coupling CAS 6370-29-2 with a nitrosated phenol.

Reagents
  • Component A (Coupler): CAS 6370-29-2 (2-Amino-4-dimethylaminotoluene), 15.0 g (0.1 mol).

  • Component B (Precursor): 3-Dimethylamino-4-methylphenol, 15.1 g (0.1 mol).

  • Nitrosating Agent: Sodium Nitrite (NaNO₂), 30% aqueous solution.

  • Acid: Hydrochloric Acid (HCl), 30%.

  • Solvent: Ethanol, Water.

Step-by-Step Methodology
  • Nitrosation of Phenol:

    • Dissolve 15.1 g of 3-dimethylamino-4-methylphenol in 100 mL ethanol.

    • Add 29 g of 30% HCl. Cool the mixture to 0–5°C in an ice bath.

    • Dropwise add 13.8 g of 50% aqueous NaNO₂ with vigorous stirring. Maintain temperature < 10°C.

    • Observation: A yellow-brown suspension of the nitroso-hydrochloride forms. Stir for 1 hour at 5–10°C.

  • Coupling Reaction:

    • Prepare a solution of 15.0 g CAS 6370-29-2 in 25 mL ethanol.

    • Warm the nitroso suspension to 45–50°C .

    • Add the CAS 6370-29-2 solution to the nitroso mixture.

    • Raise temperature to 50–55°C .

    • Critical Checkpoint: The reaction mixture will rapidly turn deep blue, indicating oxazine ring formation.

  • Completion & Isolation:

    • Stir at 50–55°C for 2 hours to ensure complete cyclization.

    • Cool the reaction mixture to 0–5°C .

    • Filter the precipitated dye under suction.

    • Wash the filter cake with a small amount of cold ethanol/water to remove unreacted amines.

    • Dry the product in a vacuum oven at 40°C.

Yield: Typically 80-90%. Characterization: UV-Vis (λmax ~600-650 nm in ethanol), Mass Spectrometry (M+ cation).

Protocol B: Visualization of Reaction Pathway

The following diagram illustrates the oxidative coupling pathway for Oxazine formation.

OxazineSynthesisPhenol3-Dimethylamino-4-methylphenolNitrosationNitrosation(NaNO2 / HCl)Phenol->NitrosationNitrosoIntNitroso-PhenolIntermediateNitrosation->NitrosoIntCouplingCoupling & Cyclization(50-55°C, EtOH)NitrosoInt->CouplingCAS6370CAS 6370-29-2(2-Amino-4-dimethylaminotoluene)CAS6370->CouplingIndophenolIndophenolIntermediateCoupling->IndophenolNucleophilic AttackOxazineCationic Oxazine Dye(Blue Chromophore)Indophenol->OxazineRing Closure (-H2O)

Figure 1: Reaction pathway for the synthesis of oxazine dyes using CAS 6370-29-2 as the nucleophilic coupler.[1][2]

Part 4: Technical Considerations & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete nitrosation of the phenol component.Ensure temperature is kept <5°C during NaNO₂ addition to prevent decomposition. Check pH is strongly acidic.
Tar Formation Overheating during coupling step.Strictly control temperature at 50–55°C. Do not exceed 60°C.
Impurity Profile Presence of regioisomers (e.g., 1,2-diamine).Verify CAS 6370-29-2 purity by GC-MS. The 1,2-isomer will form benzimidazoles, not oxazines.
Solubility Issues Product precipitating too early.Maintain ethanol concentration. If dye precipitates as a sticky gum, add more ethanol or switch to a water/acetic acid solvent system.

Part 5: Safety & Handling

  • Toxicity: Aromatic diamines are potential skin sensitizers and may be toxic if inhaled or absorbed.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a fume hood for all steps involving HCl and nitrosation (NOx fumes).

  • Waste: Dispose of all amine-containing waste in designated hazardous organic waste streams. Do not release into drains.

References

  • Raue, R., & Moser, H. (1981). Cationic oxazine dyes. U.S. Patent No. 4,289,880. Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80896, N1,N1,4-trimethylbenzene-1,3-diamine. Retrieved from .

  • BenchChem. (2025). N1,N1,4-Trimethylbenzene-1,2-diamine vs 1,3-diamine Applications. (Note: Differentiates the 1,2-isomer benzimidazole precursor from the 1,3-isomer dye precursor). .

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (General reference for oxazine/phenazine dye synthesis mechanisms).

Troubleshooting & Optimization

improving yield in the reduction of 3-nitro-4-methyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for Reduction of 3-Nitro-4-methyl-N,N-dimethylaniline

Executive Summary

The reduction of 3-nitro-4-methyl-N,N-dimethylaniline (Substrate 1 ) to 3-amino-4-methyl-N,N-dimethylaniline (Product 2 ) is a critical transformation in the synthesis of functionalized dyes and pharmaceutical intermediates. While theoretically straightforward, this reaction frequently suffers from yield attrition due to three specific failure modes:

  • Incomplete Reduction: Stalling at the hydroxylamine intermediate due to steric crowding at the ortho-methyl position.

  • Oxidative Degradation: The electron-rich m-phenylenediamine product is highly susceptible to air oxidation during workup.

  • Catalyst Poisoning/Deactivation: In catalytic hydrogenation, amine products can competitively bind to the catalyst surface.

This guide provides optimized protocols and troubleshooting workflows to maximize isolated yield.

Module 1: Catalytic Hydrogenation (The "Clean" Method)

Recommended for: Small to medium scale (<100g), high purity requirements.

The Challenge: The primary risk here is "stalling." The steric bulk of the methyl group at C4 (ortho to the nitro group) can impede the adsorption of the nitro group onto the catalyst surface, causing the reaction to stop at the hydroxylamine stage (


).
Optimized Protocol
  • Catalyst: 5% Pd/C (Type: Eggshell or unreduced). Avoid PtO₂ as it may promote ring hydrogenation or N-dealkylation.

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Additive: Potassium Carbonate (

    
    , 0.1 eq) or dilute Acetic Acid. Note: Basic conditions suppress condensation to azo impurities; acidic conditions speed up the reaction but risk demethylation.
    
  • Pressure: 3-5 bar (45-75 psi). Atmospheric pressure is often insufficient for this sterically hindered substrate.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Reaction Stalls (~70% Conv.) Accumulation of Hydroxylamine intermediate.Increase Temperature: Raise to 50°C. Boost Pressure: Increase H₂ pressure to 5-10 bar. Check Stirring: H₂ transfer is mass-transfer limited; ensure vortex formation.
Loss of N-Methyl Groups Over-reduction (Hydrogenolysis).Switch Catalyst: Change from Pd/C to sulfided Pt/C or Raney Nickel. Lower Temp: Maintain reaction <40°C. Remove Acid: Ensure solvent is neutral.
Product is Purple/Black Oxidation of the product (formation of quinoneimines).[1]Degas Solvents: Sparge workup solvents with N₂/Ar. Add Antioxidant: Add 0.1% Ascorbic acid or Sodium dithionite to the aqueous workup layer.
Low H₂ Uptake Catalyst Poisoning.Feedstock Purity: Sulfur traces from previous steps (e.g., nitration workup) poison Pd. Wash substrate with EDTA or recrystallize before hydrogenation.

Module 2: Iron-Mediated Reduction (The "Robust" Method)

Recommended for: Large scale (>100g), impure starting material, or if halogens are present.

The Challenge: The classic Béchamp reduction (Fe/HCl) generates massive iron sludge that traps the organic product, leading to yield loss during filtration.

Optimized Protocol: The Fe/NH₄Cl Modification

Using Ammonium Chloride (


) instead of HCl creates a buffered, near-neutral environment that prevents the formation of "tarry" polymers and simplifies the iron waste into a filterable oxide.
  • Mixture: Suspend Substrate 1 (1 eq) in Ethanol/Water (3:1).

  • Activation: Add Fe powder (4-5 eq, <325 mesh) and

    
     (0.5 eq).
    
  • Reaction: Heat to reflux (80°C) with vigorous mechanical stirring.

  • Monitoring: Reaction is usually complete in 2-4 hours. The color changes from orange/yellow to colorless/brown (iron oxides).

Troubleshooting Guide: Chemical Reduction
SymptomProbable CauseCorrective Action
Emulsion/Unfilterable Sludge Colloidal Iron Hydroxides.The Celite Trick: Add Celite (diatomaceous earth) to the hot reaction mixture before filtration. Filter while hot (>60°C) to prevent product precipitation in the filter cake.
Low Yield (Trapped in Cake) Product adsorption on Iron Oxide.Hot Wash: Wash the filter cake with hot Ethyl Acetate or Methanol. Do not use cold solvents.
Incomplete Conversion Iron Surface Passivation.Etch the Iron: Pre-treat Fe powder with dilute HCl for 1 min, wash with water, then use. Or, add 1-2 drops of conc. HCl to the reaction to "kickstart" the etching.

Module 3: Critical Pathway Visualization

Understanding the reduction mechanism is vital for diagnosing "stalls." The reaction proceeds through a Nitroso and Hydroxylamine intermediate.[2][3][4]

NitroReduction Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Azoxy Azoxy (Dimer Impurity) Nitroso->Azoxy Condensation (Basic pH) Amine Target Amine (R-NH2) Hydroxylamine->Amine 2e- / 2H+ (Slow Step) Hydroxylamine->Azoxy Condensation Azo Azo (Dimer Impurity) Azoxy->Azo Reduction

Figure 1: Reduction pathway. The transformation of Hydroxylamine to Amine is often the rate-determining step (RDS) where steric hindrance from the 4-methyl group causes stalling.

Module 4: Workup & Purification (The Yield Saver)

The product, 3-amino-4-methyl-N,N-dimethylaniline , is an electron-rich aromatic amine. It is prone to oxidation.

The "Schlenk-Light" Workup Protocol:

  • Inert Atmosphere: If possible, perform the filtration and solvent evaporation under Nitrogen or Argon.

  • Acid-Base Extraction (Purification):

    • Dissolve crude amine in organic solvent (EtOAc).

    • Extract with 1M HCl (Product goes into water; non-basic impurities stay in organic).

    • Critical Step: Wash the aqueous acidic layer with fresh EtOAc to remove tars.

    • Basify the aqueous layer (pH 10) with NaOH in the presence of fresh organic solvent and Sodium Sulfite (antioxidant).

    • Separate, dry (Na₂SO₄), and concentrate.

  • Storage: Store under inert gas in the dark at 4°C.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, and it is often better for sulfur-contaminated substrates. However, Raney Ni is pyrophoric and requires careful handling. It is less prone to dealkylation than Pt-based catalysts.

Q: My product is an oil that won't crystallize. How do I get a solid? A: These diamines are often low-melting solids or oils. Convert it to a salt for stability and isolation. The Dihydrochloride salt or Oxalate salt is usually a stable, crystalline solid. Dissolve the oil in Et₂O and add HCl/Et₂O dropwise.

Q: Why is the 4-methyl group causing issues? A: The methyl group is ortho to the reacting nitro group. In heterogeneous catalysis (Pd/C), the nitro group must lie flat against the metal surface. The methyl group acts as a "bumper," preventing optimal orbital overlap, slowing the kinetics, and allowing side reactions (like condensation to azoxy species) to compete.

References

  • Catalytic Hydrogenation Mechanisms: Orlandi, M. et al. "Chemoselective Hydrogenation of Nitroarenes." Organic Letters, 2021.

  • Bechamp Reduction Optimization: Org. Synth. 1945, 25, 78. (General procedure for m-nitrodimethylaniline reduction).

  • Iron/Ammonium Chloride Protocol: Green Chemistry, 2018. "Water-mediated chemoselective reduction of nitroarenes." (Validating the Fe/NH4Cl method).

  • Handling of Phenylenediamines: "Final Report on the Safety Assessment of p-Phenylenediamine." International Journal of Toxicology. (highlighting oxidative instability).

Sources

Technical Support Center: Stability & Storage of (3-Amino-4-methylphenyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

(3-Amino-4-methylphenyl)dimethylamine is a highly electron-rich aromatic diamine. Structurally, it belongs to the class of phenylenediamines, which are notorious "radical sponges." The presence of both a primary amine (


) and a tertiary dimethylamine (

) on the electron-donating methyl-phenyl ring creates a system with a low oxidation potential.

The Problem: Upon exposure to atmospheric oxygen, light, or trace metals, this compound undergoes auto-oxidation . This is not a simple degradation; it is a radical cascade that forms colored semiquinone radicals (Wurster salts) and eventually polymerizes into insoluble black tars (azo/azine polymers).

The Solution: Storage is not passive; it is an active defense system. You must block the three vectors of decay: Oxygen, Moisture, and Light.

The Oxidation Mechanism (Why Your Sample Turns Black)

To prevent the problem, you must understand the enemy. The degradation follows a predictable "Color Cascade."

OxidationCascade cluster_check Quality Control Checkpoint Compound (3-Amino-4-methylphenyl) dimethylamine (Colorless/Pale Yellow) Radical Semiquinone Radical (Wurster Salt) (Pink/Red/Blue) Compound->Radical + O2 / Light - 1e- Quinone Quinone Diimine (Reactive Electrophile) (Dark Brown) Radical->Quinone + O2 - 1e- / - 2H+ Check NMR / HPLC Verification Radical->Check Early Warning Polymer Azine Polymers (Insoluble Tar) (Black) Quinone->Polymer Polymerization

Figure 1: The oxidative cascade of phenylenediamine derivatives. Note that the formation of the radical cation is the first visible sign of failure (color change).

Core Directive: The "Inert Blanket" Storage Protocol

This protocol is a self-validating system. If followed, the compound remains colorless. If the compound discolors, the system was breached.

Phase 1: Assessment & Preparation

Is your compound a Free Base or a Salt?

  • Salt (HCl,

    
    ):  Significantly more stable. The protonation of the amine reduces electron density, raising the oxidation potential.
    
  • Free Base: Highly unstable liquid or low-melting solid. Recommendation: If long-term storage (>1 month) is required, convert to the Hydrochloride salt immediately.

Phase 2: The Storage Workflow
ParameterSpecificationScientific Rationale
Atmosphere Argon (Grade 5.0) Argon is denser than air (unlike Nitrogen).[1] It settles into the vial, creating a physical "blanket" that displaces oxygen from the surface of the compound [1].
Temperature -20°C (Freezer) Arrhenius equation dictates that reaction rates (oxidation) drop significantly at lower temperatures.
Container Amber Glass + Teflon Liner Amber glass blocks UV/Vis light (photo-oxidation). Teflon (PTFE) liners are chemically inert and provide a tighter seal than standard polyethylene cones.
Desiccant Silica Gel / P2O5 Water catalyzes the proton transfer steps in oxidation. Keep the environment anhydrous.
Phase 3: Step-by-Step Aliquoting (The "Schlenk" Technique)

Do not open the main stock bottle repeatedly. This introduces moisture and oxygen every time.

  • Purge: Place the source bottle and receiving vials (amber) in a glove bag or purge with Argon for 5 minutes.

  • Aliquot: Divide the bulk material into single-use quantities (e.g., 50mg or 100mg).

  • Seal: Cap tightly under Argon atmosphere. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or shrink bands over the cap for a secondary seal.

  • Freeze: Place aliquots in a secondary container (jar) with desiccant packs and store at -20°C.

Troubleshooting Guide: "My Sample Changed Color"

Scenario A: "The powder is slightly pink/purple, but I need to run an experiment today."

  • Diagnosis: Surface oxidation (Wurster salt formation).

  • Action:

    • Dissolve a small amount in your solvent (degassed).

    • Check solubility.[2] If fully soluble, the oxidation is likely <1%.

    • Validation: Run a quick LC-MS or H-NMR. If the impurity peaks are <2%, use it immediately.

    • Note: If the experiment involves precise redox chemistry, discard the sample.

Scenario B: "The sample is dark brown/black and sticky."

  • Diagnosis: Advanced polymerization (Quinone Diimine formation).

  • Action: Discard. Purification is difficult because the impurities are often structurally similar or polymeric tars that ruin columns.

Scenario C: "The material clumps together (Caking)."

  • Diagnosis: Hygroscopicity. The amine has absorbed water.[2][3]

  • Action: Water accelerates oxidation. Dry the sample in a vacuum desiccator over

    
     for 24 hours. If color remains good, re-aliquot under Argon.
    

Frequently Asked Questions (FAQ)

Q1: Why is Argon required? Can I use Nitrogen? A: You can use Nitrogen, but Argon is superior for storage.[4] Nitrogen is slightly lighter than oxygen/air, meaning it mixes rather than displaces. Argon is heavier than air and settles at the bottom of the vial, forming a true protective layer over your solid/liquid amine [1][2]. For highly sensitive phenylenediamines, Argon extends shelf life significantly.

Q2: Can I store the solution in DMSO/Methanol? A: No. Solutions oxidize 10-100x faster than solids because dissolved oxygen has intimate contact with the molecules. Only make solutions immediately before use. If you must store a solution, freeze it at -80°C, but expect degradation.

Q3: How do I handle the "Free Base" liquid form? A: The free base is an oil that will oxidize rapidly.

  • Protocol: Store in a Schlenk flask with a greased stopcock or a high-quality septum (Sure/Seal).

  • Best Practice: Convert it to the HCl salt. Dissolve in diethyl ether, bubble dry HCl gas (or add HCl in dioxane), filter the white precipitate, and dry under vacuum. The salt is stable for years; the oil is stable for weeks.

Q4: I don't have a Glove Box. What now? A: Use the "Balloon Method."

  • Fill a balloon with Argon.

  • Attach a needle to the balloon tubing.

  • Insert the needle into the vial septum to create positive pressure.

  • Use a syringe to withdraw liquid (if free base) or open the cap briefly under a stream of Argon (inverted funnel method) to scoop solids.

Decision Logic: Storage Workflow

StorageLogic Start Receive Compound FormCheck Is it a Salt or Free Base? Start->FormCheck Salt Salt Form (Solid) FormCheck->Salt Salt FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Free Base StandardStorage Standard Storage: Amber Vial + Argon -20°C Storage Salt->StandardStorage Convert Can you convert to HCl Salt? FreeBase->Convert MakeSalt Synthesize Salt (Precipitate in Ether/HCl) Convert->MakeSalt Yes (Recommended) StrictStorage Strict Storage: Schlenk Flask + Argon -80°C Storage Convert->StrictStorage No MakeSalt->StandardStorage

Figure 2: Decision tree for determining the optimal storage vessel and conditions based on the chemical form of the amine.

References

  • BenchChem. (2025).[5] Argon vs. Nitrogen: A Comparative Analysis for Modified Atmosphere Packaging.[5]Link

  • Ossila. (2025). Argon vs Nitrogen for Glove Box.[6][4][7]Link

  • PubChem. (2025). Compound Summary: Phenylenediamine Derivatives.[8][9] National Library of Medicine. Link

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.Link

  • ResearchGate. (2020). Oxidation of p-Phenylenediamine and formation of p-Benzoquinone diimine.[10]Link

Sources

Technical Support Center: Purification of N1,N1,4-trimethyl-1,3-benzenediamine Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N1,N1,4-trimethyl-1,3-benzenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key aromatic diamine intermediate.

Introduction

N1,N1,4-trimethyl-1,3-benzenediamine is a substituted aromatic diamine with significant applications in organic synthesis. The purity of this compound is paramount for the success of subsequent reactions and the integrity of final products. This guide offers practical advice and detailed protocols to address common challenges encountered during the purification of its crude form.

Understanding Your Crude Product: Potential Impurities

The first step in any successful purification is to understand the potential impurities in your crude material. The synthesis of N1,N1,4-trimethyl-1,3-benzenediamine, often achieved through methods like the reductive amination of 4-methyl-3-nitroaniline followed by N,N-dimethylation, or the reduction of a corresponding dinitro or nitro-amino precursor, can introduce several types of impurities.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 4-methyl-3-nitroaniline or partially methylated intermediates.

  • Byproducts of Reduction: Incomplete reduction of a nitro group can lead to nitroso or hydroxylamine intermediates.[1]

  • Byproducts of Methylation: Over-methylation can lead to quaternary ammonium salts, while incomplete methylation will leave mono-methylated species.

  • Catalyst Residues: If catalytic hydrogenation is employed for nitro group reduction, traces of the metal catalyst (e.g., Palladium, Nickel) may be present.[2]

  • Solvents and Reagents: Residual solvents from the reaction and workup, as well as unreacted reagents.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.

A preliminary analysis of your crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and inform your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of N1,N1,4-trimethyl-1,3-benzenediamine in a question-and-answer format.

Q1: My crude product is a dark, oily liquid. How do I remove the color?

A1: Dark coloration in aromatic amines is typically due to oxidation. Here are several strategies to address this:

  • Activated Carbon Treatment: During recrystallization, add a small amount (1-5% w/w) of activated carbon to the hot solution. The activated carbon will adsorb many colored impurities. Be aware that excessive use can reduce your yield. The carbon is then removed by hot filtration.

  • Distillation: Vacuum distillation is highly effective at separating the desired amine from non-volatile, colored polymeric or oxidized impurities.

  • Column Chromatography: Passing the crude product through a silica gel or alumina column can effectively separate the target compound from colored impurities.

Q2: I'm attempting vacuum distillation, but my product seems to be decomposing at high temperatures. What should I do?

A2: Thermal decomposition during distillation is a common issue with high-boiling amines. Consider the following:

  • Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will significantly reduce the boiling point of your compound. Check for leaks in your distillation setup.

  • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

  • Fractional Distillation: If you have closely boiling impurities, a fractional distillation column can improve separation at a lower head temperature.

Q3: I'm trying to purify by column chromatography on silica gel, but I'm getting poor separation and tailing peaks. What's going on?

A3: Amines are basic compounds and can interact strongly with the slightly acidic silica gel, leading to poor chromatography. Here are some solutions:

  • Basify the Silica Gel: You can pre-treat your silica gel with a base. A common method is to make a slurry of the silica gel in your eluent and add 1-2% triethylamine (Et3N) or ammonia solution.

  • Use a Different Stationary Phase: Alumina (neutral or basic) can be a better choice for the purification of basic compounds.

  • Optimize Your Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. The addition of a small amount of a basic modifier like triethylamine to your eluent system (0.1-1%) can significantly improve peak shape and reduce tailing.

Q4: I'm struggling to get my compound to crystallize. It keeps "oiling out." What can I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some tips to promote crystallization:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to oiling out.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Adjustment: If a single solvent isn't working, try a mixed solvent system. Dissolve your compound in a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of N1,N1,4-trimethyl-1,3-benzenediamine?

Q: Which purification method is best for my crude product?

A: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following diagram illustrates a general decision-making workflow:

Purification_Decision_Tree Crude_Product Crude N1,N1,4-trimethyl-1,3-benzenediamine Impurity_Analysis Impurity Analysis (TLC, LC-MS, GC-MS) Crude_Product->Impurity_Analysis High_Boiling_Impurities High-boiling or Polymeric Impurities? Impurity_Analysis->High_Boiling_Impurities Closely_Boiling_Impurities Closely Boiling Impurities? High_Boiling_Impurities->Closely_Boiling_Impurities No Vacuum_Distillation Vacuum Distillation High_Boiling_Impurities->Vacuum_Distillation Yes Polar_Impurities Polar Impurities? Closely_Boiling_Impurities->Polar_Impurities No Fractional_Distillation Fractional Distillation Closely_Boiling_Impurities->Fractional_Distillation Yes Column_Chromatography Column Chromatography Polar_Impurities->Column_Chromatography Yes Recrystallization Recrystallization Polar_Impurities->Recrystallization No Final_Purity_Check Check Purity (NMR, HPLC, GC) Pure_Product Pure Product Final_Purity_Check->Pure_Product Vacuum_Distillation->Closely_Boiling_Impurities Fractional_Distillation->Polar_Impurities Column_Chromatography->Recrystallization Recrystallization->Final_Purity_Check

Caption: Decision workflow for selecting a purification method.

Q: What analytical techniques are recommended for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[3]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or ammonium acetate) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Elemental Analysis: Provides the elemental composition (C, H, N) of your compound, which should match the theoretical values for the pure substance.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities and colored byproducts.

Materials:

  • Crude N1,N1,4-trimethyl-1,3-benzenediamine

  • Round-bottom flask

  • Short-path distillation head or fractional distillation column

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump with a pressure gauge

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude product. Do not fill the flask more than two-thirds full. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle.

  • Collecting Fractions: Collect any low-boiling impurities in a separate receiving flask. As the temperature rises, the desired product will begin to distill. Collect the main fraction in a clean, pre-weighed receiving flask. Monitor the temperature and pressure throughout the distillation.

  • Completion: Once the majority of the product has distilled, or if the temperature starts to rise significantly, stop the distillation.

  • Cooling: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Vacuum_Distillation_Workflow A Assemble Distillation Apparatus B Charge Crude Product into Flask A->B C Apply Vacuum Slowly B->C D Gently Heat the Flask C->D E Collect Low-Boiling Impurities D->E F Collect Main Product Fraction E->F G Stop Distillation F->G H Cool Apparatus Before Releasing Vacuum G->H

Caption: Workflow for purification by vacuum distillation.

Protocol 2: Purification by Recrystallization

This method is effective for removing small amounts of impurities from a solid or high-boiling liquid product.

Materials:

  • Crude N1,N1,4-trimethyl-1,3-benzenediamine

  • A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Heating plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This is a highly versatile method for separating a wide range of impurities.

Materials:

  • Crude N1,N1,4-trimethyl-1,3-benzenediamine

  • Silica gel or alumina

  • A suitable eluent system (e.g., hexane/ethyl acetate with 1% triethylamine)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Use TLC to determine an appropriate eluent system that gives good separation of your product from impurities. A good Rf value for the product is typically in the range of 0.2-0.4.

  • Packing the Column: Pack the chromatography column with silica gel or alumina as a slurry in the initial eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Combining Fractions: Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Summary

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyN,N,N',N'-Tetramethyl-m-phenylenediamineN,N-Dimethyl-p-toluidine
CAS Number 22440-93-3[3]99-97-8[4]
Molecular Formula C₁₀H₁₆N₂[3]C₉H₁₃N[4]
Molecular Weight 164.25 g/mol [3]135.21 g/mol [4]
Boiling Point Not readily available211-212 °C
Melting Point Not readily available-25 °C

Note: This data is for structurally related compounds and should be used as an estimation. Experimental determination of the properties for N1,N1,4-trimethyl-1,3-benzenediamine is highly recommended.

References

  • Corma, A., & Serna, P. (2006).
  • PubChem. (n.d.). 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4-tris(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • Jagadeesh, R. V., et al. (2017). Chemoselective hydrogenation of nitroarenes using an air-stable base-metal catalyst. Organic Letters, 19(7), 1846-1849.
  • NIST. (n.d.). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • PubChem. (n.d.). 1,3-Benzenediamine, N1,N3-bis(1,4-dimethylpentyl)-4-methyl-. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Benzenamine, N,N,4-trimethyl-. [Link]

  • PubChem. (n.d.). 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl-. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of aldehydes and ketones. Current opinion in drug discovery & development, 9(6), 774-780.
  • NIST. (n.d.). 1,3-Benzenediamine, 4-methyl-. National Institute of Standards and Technology. [Link]

  • Li, Z., et al. (2015). Reductive amination of tertiary anilines and aldehydes. Organic letters, 17(23), 5942-5945.
  • Minisci, F., et al. (1985). A new, general, and convenient synthesis of nitroaniline derivatives. The Journal of Organic Chemistry, 50(15), 2740-2744.
  • Gassman, P. G., & Drewes, H. R. (1978). The synthesis of 4-nitro-N-chloroaniline. Journal of the American Chemical Society, 100(24), 7600-7610.
  • Norris, J. F. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube.
  • NIST. (n.d.). 1,3-Benzenediamine, 4-methyl-. National Institute of Standards and Technology. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). 1,3-Benzenediamine, 4-methyl-: Human health tier II assessment.
  • PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). 1,4-Benzenediamine, N,N-diethyl-. [Link]

  • BenchChem. (2025). Physical and chemical properties of N-Benzylideneaniline.
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?. [Link]

  • Fagnoni, M., & Albini, A. (2003). Photochemical reaction of N, N-dimethyl-4-chloroaniline with dienes: new synthetic paths via a phenyl cation. Chemistry–A European Journal, 9(7), 1549-1555.
  • Cano, R., et al. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Reddy, P. V. G., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Organic & Biomolecular Chemistry, 5(18), 2972-2977.
  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Reddit. (2015). Synthesis of Nitroaniline - Made for students as a fun introduction to organic. Suggestions for improvement?. [Link]

  • PubChem. (n.d.). N1-(1-Methylethyl)-N1-phenyl-1,4-benzenediamine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. National Institute of Standards and Technology. [Link]

  • US EPA. (n.d.). 1,4-Benzenediamine, N1,N1-diethyl-. Substance Details - SRS. [Link]

Sources

Technical Support Center: Synthesis and Purification of (3-Amino-4-methylphenyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Amino-4-methylphenyl)dimethylamine, also known as N,N,3-trimethyl-p-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on the identification and removal of regioisomeric impurities. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for (3-Amino-4-methylphenyl)dimethylamine and where do regioisomers originate?

The most common and industrially relevant synthesis begins with the nitration of N,N-dimethyl-m-toluidine (3-methyl-N,N-dimethylaniline). The resulting primary intermediate is N,N-dimethyl-2-methyl-5-nitroaniline. Subsequent reduction of the nitro group yields the desired product.[1]

Regioisomer formation is a significant challenge during the initial nitration step. The dimethylamino group is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-directing group. This leads to a mixture of nitrated products. The primary regioisomeric impurity is typically N,N-dimethyl-4-methyl-3-nitroaniline. Upon reduction, this impurity is converted to (5-Amino-2-methylphenyl)dimethylamine, the main regioisomeric impurity in the final product.

Q2: Why is the removal of these regioisomers critical?

In pharmaceutical applications, even small amounts of regioisomeric impurities can lead to unforeseen toxicological effects or alter the pharmacological profile of the active pharmaceutical ingredient (API). For material science applications, such as in the formulation of dyes or polymers, these impurities can affect color purity, photostability, and mechanical properties. Therefore, stringent control and removal of these isomers are essential for quality and safety.

Q3: What are the most effective techniques for separating these aromatic amine isomers?

A multi-pronged approach is often necessary. The most successful methods include:

  • Fractional Crystallization: This technique can be effective if the desired product and its isomers have significantly different solubilities in a specific solvent system.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are powerful tools for separating isomers with differing polarities.[2][3] Specialized stationary phases can enhance separation.[3]

  • Derivatization: In some cases, converting the amine mixture into derivatives (e.g., amides or sulfonamides) can alter their physical properties, facilitating easier separation by crystallization or chromatography. The derivative is then cleaved to regenerate the purified amine.

Troubleshooting Guides

Issue 1: Poor Resolution of Regioisomers During Column Chromatography

If you are experiencing co-elution or poor separation of your desired product and its regioisomers, consider the following optimization strategies:

ParameterTroubleshooting ActionRationale
Stationary Phase Switch to a different stationary phase. For aromatic amines, consider cyano or phenyl-bonded silica in addition to standard silica gel. Metal-impregnated silica gels can also offer unique selectivity.[2][4]The choice of stationary phase is critical. Aromatic amines can interact differently with various column chemistries, leading to improved separation.
Mobile Phase Systematically vary the solvent polarity. Introduce a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent system (e.g., hexane/ethyl acetate).Modifying the mobile phase can significantly alter the retention times of the isomers. A basic modifier can reduce tailing by deactivating acidic sites on the silica gel.
Gradient Elution Implement a shallow gradient elution instead of an isocratic one.A slow, gradual increase in solvent polarity can often resolve closely eluting compounds more effectively than a single solvent mixture.
DOT Diagram: Chromatography Optimization Workflow

G start Poor Resolution in Chromatography stationary_phase Change Stationary Phase (e.g., Cyano, Phenyl) start->stationary_phase mobile_phase Adjust Mobile Phase (Polarity, Additives) start->mobile_phase gradient Implement Gradient Elution start->gradient success Improved Separation stationary_phase->success Effective failure Re-evaluate Strategy stationary_phase->failure Ineffective mobile_phase->success Effective mobile_phase->failure Ineffective gradient->success Effective gradient->failure Ineffective

Caption: Workflow for troubleshooting poor chromatographic separation.

Issue 2: Inefficient Purification by Recrystallization

If recrystallization fails to significantly improve the purity of your (3-Amino-4-methylphenyl)dimethylamine, the following steps may help:

  • Solvent Screening: The key to successful recrystallization is finding a solvent in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the undesired isomer remains more soluble at lower temperatures. A systematic screening of solvents with varying polarities is recommended.

  • Seeding: If a small amount of pure product is available, use it to seed the cooling solution. This can promote the selective crystallization of the desired isomer.

  • Controlled Cooling: Avoid crash cooling. A slow, controlled cooling rate allows for the formation of more ordered, and thus purer, crystals.

Issue 3: Ambiguous Spectroscopic Data (¹H NMR)

Distinguishing between the desired product and its regioisomeric impurity via ¹H NMR can be challenging due to the similarity of their structures.

  • Key Differentiating Feature: The primary distinction in the ¹H NMR spectrum will be the coupling patterns of the aromatic protons.

    • For (3-Amino-4-methylphenyl)dimethylamine , the aromatic protons will appear as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets.

    • For the regioisomer (5-Amino-2-methylphenyl)dimethylamine , the aromatic protons will likely exhibit a different splitting pattern.

  • Recommendation: To confirm assignments, consider performing 2D NMR experiments, such as COSY and NOESY, to establish proton connectivity and spatial relationships.

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethyl-2-methyl-5-nitroaniline

This protocol is based on established nitration procedures for similar aromatic amines.[5]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 0.5 moles of N,N-dimethyl-m-toluidine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding 0.55 moles of concentrated nitric acid to 50 mL of concentrated sulfuric acid, keeping the mixture cooled. Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a cold aqueous sodium hydroxide solution until the product precipitates.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Reduction of N,N-dimethyl-2-methyl-5-nitroaniline

This procedure utilizes a common method for the reduction of nitroanilines.[6][7]

  • Reaction Setup: In a round-bottom flask, suspend the crude N,N-dimethyl-2-methyl-5-nitroaniline (0.1 moles) in ethanol.

  • Reduction: Add a reducing agent such as stannous chloride dihydrate (0.3 moles) dissolved in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon can be employed.[8]

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-Amino-4-methylphenyl)dimethylamine, which can then be subjected to further purification.

DOT Diagram: Synthetic Pathway and Impurity Formation

G cluster_0 Nitration Step cluster_1 Reduction Step A N,N-dimethyl-m-toluidine B N,N-dimethyl-2-methyl-5-nitroaniline (Desired Intermediate) A->B Nitration C N,N-dimethyl-4-methyl-3-nitroaniline (Regioisomeric Impurity) A->C Nitration (Side Reaction) D (3-Amino-4-methylphenyl)dimethylamine (Final Product) B->D Reduction E (5-Amino-2-methylphenyl)dimethylamine (Regioisomeric Impurity) C->E Reduction

Caption: Synthesis of (3-Amino-4-methylphenyl)dimethylamine and the origin of its primary regioisomeric impurity.

References

  • Chow, F. K. L. & Grushka, E. (1977). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Analytical Chemistry, 49(12), 1756-1761. [Link]

  • Rizzo, S., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. ACS Omega, 7(50), 46865-46874. [Link]

  • Srivastava, A. K. & Narvekar, M. S. (2002). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. Journal of Planar Chromatography – Modern TLC, 15, 288-291. [Link]

  • Chow, F. K. L. & Grushka, E. (1978). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 50(9), 1346-1353. [Link]

  • Nagashima, H., et al. (1981). NMR investigations of N, N, N′, N′ ‐tetramethyl‐p‐phenylenediamine and its oxidized tetrafluoroborate salts. The Journal of Chemical Physics, 75(3), 1198-1204. [Link]

  • Mubeen, S., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(33), 19441-19463. [Link]

  • PubChem. N,N-dimethyl-p-phenylenediamine. [Link]

  • Mohammed, A. A., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC, 2022, 9920150. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC, 27(1), 17. [Link]

  • ResearchGate. (2015). 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). [Link]

  • Organic Syntheses. (1952). TETRAMETHYL-p-PHENYLENEDIAMINE. [Link]

  • Organic Syntheses. (1943). m-NITRODIMETHYLANILINE. [Link]

  • Bio, T., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 113. [Link]

  • PrepChem. (2023). Synthesis of 3-amino-4-methylphenol. [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PrepChem. (2023). Preparation of N,N-dimethyl-p-phenylenediamine. [Link]

  • SIELC Technologies. (2018). N,N-Dimethyl-p-phenylenediamine. [Link]

  • Google Patents. (2010). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
  • Google Patents. (1994). EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.
  • Organic Syntheses. (1955). Pyrimidine,2-dimethylamino. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Der Pharma Chemica. (2011). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [Link]

Sources

Technical Support Center: Raney Nickel Reduction of Nitro-Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Heterogeneous Hydrogenation of Nitro-Aromatic Amines Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Executive Summary & Safety Directive (READ FIRST)

WARNING: PYROPHORIC HAZARD Before addressing yield or selectivity, we must address the immediate physical hazard. Raney Nickel (RaNi) is a sponge-metal catalyst containing adsorbed hydrogen. It will ignite spontaneously if allowed to dry in air.

  • The Golden Rule: Never let the catalyst dry.[1] Always keep it submerged in solvent or water.[1][2]

  • Fire Response: Do NOT use carbon dioxide (

    
    ) extinguishers on metal fires.[3][4] Use Class D extinguishers, dry sand, or graphite.[4]
    
  • Disposal: Quench spent catalyst in dilute acid (HCl) or destroy carefully with bleach/oxidizers in a dedicated waste stream. Never throw filter cakes into general trash.

Troubleshooting Matrix: Rapid Diagnostics

Use this table to identify your specific issue before proceeding to the detailed protocols.

SymptomProbable CauseTechnical Fix
Reaction Stalls (<80% Conv.) Catalyst PoisoningWash catalyst with water/alcohol to remove storage stabilizers (alkali) or synthesis byproducts.
Mass Transfer LimitationIncrease agitation speed (>1000 rpm). Hydrogen solubility is the rate-limiting step.
Dehalogenation (Loss of Cl/Br) Over-active CatalystAdd inhibitors (e.g., KSCN, dicyandiamide) or switch to sulfided RaNi.
Ring Saturation Temperature too highLower temperature to <40°C. Aromatic rings hydrogenate at higher T/P.
Green/Blue Product Nickel LeachingNickel trapped in amines. Wash organic layer with EDTA or dilute ammonia.
Slow Filtration Colloidal NickelFilter through a Celite pad. Do not suck dry. Keep the pad wet with solvent.[1]

Deep Dive: Selectivity & Dehalogenation

Issue: You are reducing a nitro-aromatic that contains a halogen (Cl, Br, I), and the halogen is being stripped off (hydrodehalogenation).

The Mechanism

Raney Nickel is rich in electron-density and active sites. The mechanism follows a Langmuir-Hinshelwood model where both hydrogen and the substrate adsorb to the surface.

  • Nitro Reduction (Desired):

    
    
    
  • Oxidative Addition (Undesired): Ni inserts into the C-X bond, followed by hydride transfer, resulting in

    
    .
    
The Solution: Catalyst Poisoning (Intentional)

To prevent dehalogenation, you must "poison" the most active high-energy sites on the nickel surface without killing the sites responsible for nitro reduction.

Protocol: The Thiocyanate Method

  • Additives: Potassium Thiocyanate (KSCN) or Thiophene.

  • Dosage: 0.5 - 2.0 mol% relative to the substrate is usually sufficient.

  • Effect: Sulfur binds irreversibly to high-energy Ni kink sites, sterically and electronically inhibiting the C-X bond insertion while allowing the smaller nitro group to reduce.

Visualization: Selectivity Pathways

RaneySelectivity Nitro Nitro-Aromatic (Ar-NO2-X) Adsorption Adsorbed Species (Ni Surface) Nitro->Adsorption Diffusion Intermediate Hydroxylamine (Ar-NHOH-X) Adsorption->Intermediate +H2 (Fast) Dehalo Dehalogenated Product (Ar-NH2-H) Adsorption->Dehalo Oxidative Addition (Prevent with KSCN) Amine Target Amine (Ar-NH2-X) Intermediate->Amine +H2 (Slow Step)

Figure 1: Kinetic pathways on the Raney Nickel surface. The red dashed line represents the parasitic dehalogenation pathway inhibited by sulfur additives.

Deep Dive: Reaction Stalling & Activity

Issue: The reaction starts fast but stops before completion, leaving hydroxylamine intermediates.

Root Causes
  • Mass Transfer: Hydrogen gas has poor solubility in most organic solvents. If the stirrer isn't breaking the gas-liquid interface efficiently, the reaction is starved of

    
    .
    
  • Poisoning: RaNi is sensitive to sulfur (if not desired), amines, and CO.

  • Aging: Old catalyst stored in high pH water can lose aluminum content (leaching) and agglomerate.

The "Washing" Protocol

Commercial RaNi is stored as a slurry at pH >10. For sensitive reactions, you must wash it.

  • Decant the supernatant water from the catalyst slurry (do not expose solid to air).

  • Add distilled water, swirl, settle, and decant. Repeat 3x.

  • Add the reaction solvent (e.g., Ethanol), swirl, settle, and decant. Repeat 3x.

    • Why? This removes aluminates and ensures the catalyst is in the correct solvent matrix, preventing "clumping" upon addition to the reactor.

Standard Operating Procedure (SOP)

Workflow: Safe Reduction of 4-Chloronitrobenzene

Materials
  • Substrate: 4-Chloronitrobenzene (10 mmol)

  • Catalyst: Raney Nickel (approx. 10 wt% loading)[5]

  • Inhibitor: KSCN (0.1 mmol) - Crucial for chloro-selectivity

  • Solvent: Methanol (50 mL)

  • Hydrogen Source: Balloon or Parr Shaker (30 psi)

Step-by-Step Execution
  • Catalyst Prep:

    • Weigh the RaNi slurry by difference (density is approx 1.2-1.4 g/mL).

    • Wash with Methanol x3 (as per Section 4).

    • Transfer to reaction flask as a slurry.

  • Loading:

    • Add KSCN to the flask.

    • Dissolve substrate in Methanol and add to the flask.

    • Note: Never add dry solid substrate directly onto the catalyst; dissolve it first.

  • Reaction:

    • Purge vessel with Nitrogen x3.

    • Purge vessel with Hydrogen x3.

    • Stir vigorously (>800 RPM).

    • Monitor via TLC or HPLC. Look for the disappearance of the intermediate hydroxylamine.

  • Workup (Filtration):

    • Prepare a Celite pad in a sintered glass funnel. Pre-wet with Methanol.

    • Filter the reaction mixture.

    • CRITICAL: As the liquid level drops, add more solvent. Never let air pull through the dry black cake.

    • Immediately transfer the wet filter cake to a waste container containing water/HCl.

Visualization: The Safety Workflow

RaNiWorkflow Start Start: Weigh Slurry Wash Solvent Exchange (Wash x3) Start->Wash Remove Alkali Load Load Reactor (Inert Atmo) Wash->Load Wet Transfer React Hydrogenation (Monitor H2 Uptake) Load->React Add H2 Filter Filtration (Keep Wet!) React->Filter Completion Quench Quench Waste (Dilute Acid) Filter->Quench Safety Critical

Figure 2: Operational workflow emphasizing safety checkpoints (Red/Black nodes).

References & Authoritative Sources

  • Raney Nickel Safety & Handling:

    • Material Safety Data Sheet - Raney Nickel. Cole-Parmer. 6[7]

    • SOP: Weighing and Working with Raney Nickel. Chamberland Research. 1[7][8]

  • Mechanisms & Selectivity (Dehalogenation):

    • Raney Nickel: An Effective Reagent for Reductive Dehalogenation.[9] ResearchGate. 10

    • Control of catalytic debenzylation and dehalogenation reactions. Journal of Catalysis.[11] 11

  • Catalyst Poisoning & Activity:

    • Poisoning of Raney Nickel by Halogen Compounds.[12] Journal of the American Chemical Society.[12] 12

    • Rapid, efficient and selective reduction of aromatic nitro compounds.[8] Journal of Molecular Catalysis A. 8

  • General Guides:

    • Raney Nickel - Reagent Friday. Master Organic Chemistry. 13

Sources

Technical Support Center: Stability of (3-Amino-4-methylphenyl)dimethylamine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-Amino-4-methylphenyl)dimethylamine. Understanding the stability of this compound in aqueous solutions is critical for ensuring experimental reproducibility, developing robust analytical methods, and guaranteeing the integrity of drug formulations. This document outlines the key factors influencing its stability, offers troubleshooting advice for common issues, and provides validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of (3-Amino-4-methylphenyl)dimethylamine in aqueous solution?

The stability of (3-Amino-4-methylphenyl)dimethylamine, a substituted aniline derivative, is primarily influenced by pH, presence of oxidizing agents, temperature, and exposure to light .[1][2] The molecule possesses two key functional groups on an aromatic ring—a primary amine (-NH2) and a tertiary amine (-N(CH3)2)—both of which are susceptible to chemical transformations. The methyl group (-CH3) acts as an electron-donating group, which can further influence the reactivity of the aromatic ring.[3][4]

Q2: What is the most likely degradation pathway for this compound in an aqueous environment?

Oxidation is the most significant degradation pathway. Aromatic amines are generally susceptible to oxidation, which can occur at the amino groups or the aromatic ring itself.[3][5][6] The presence of two amine groups and an activating methyl group increases the electron density on the aromatic ring, making it particularly prone to oxidative degradation.[3] This can lead to the formation of colored products, including N-oxides, hydroxylamines, and polymeric materials.[5][7]

Q3: How does the pH of the aqueous solution influence the stability of (3-Amino-4-methylphenyl)dimethylamine?

The pH of the solution is a critical factor. Aromatic amines are basic, and their speciation (protonated vs. unprotonated form) is pH-dependent.[1]

  • In acidic solutions (low pH): The amino groups will be protonated (-NH3+ and -NH(CH3)2+). This generally increases water solubility but can decrease susceptibility to oxidation at the nitrogen atom, as the lone pair of electrons is no longer available.[4] However, acid-catalyzed hydrolysis is a potential, though often slow, degradation pathway for some related structures.[2]

  • In neutral to alkaline solutions (higher pH): The free base form is more prevalent. In this state, the lone pair of electrons on the nitrogen atoms is available, making the compound significantly more susceptible to oxidation by dissolved oxygen or other oxidizing agents.[1][8] Autoxidation is more likely to occur at pH values above neutrality.[8]

Q4: Is the compound susceptible to hydrolysis?

Most aromatic amines are relatively resistant to hydrolysis in aqueous solutions under typical experimental conditions.[1] The carbon-nitrogen bond of the amino group to the aromatic ring is generally stable. Therefore, significant hydrolytic degradation is not expected unless under harsh acidic or basic conditions combined with high temperatures.

Q5: Should I protect my solutions of (3-Amino-4-methylphenyl)dimethylamine from light?

Yes. While direct photochemical degradation by sunlight may be a less dominant pathway compared to oxidation for many aromatic amines, photolysis is still a relevant stress factor that should be controlled.[1][2] Exposure to UV or high-intensity visible light can provide the energy to initiate oxidation or other degradation reactions, leading to the formation of impurities.[2] It is best practice to store solutions in amber vials or protect them from light.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My aqueous solution of (3-Amino-4-methylphenyl)dimethylamine, which was initially colorless, has turned yellow, brown, or dark green over time.
  • Probable Cause: This is a classic indicator of oxidative degradation . Aromatic amines, particularly those with multiple activating groups like this compound, can oxidize to form highly colored quinone-imine structures and subsequently polymerize.[3] This process is often accelerated by exposure to air (dissolved oxygen), light, and neutral-to-alkaline pH.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Use solutions shortly after preparation.

    • Deoxygenate Solvent: Before dissolving the compound, sparge your aqueous solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Control pH: If your experimental conditions permit, prepare the solution in a slightly acidic buffer (e.g., pH 3-5) to protonate the amines and increase stability against oxidation. A study on the related compound 4-DMAP found maximum stability in the pH range of 2.0 to 3.0.[9]

    • Protect from Light: Store the solution in an amber glass container or wrap the container in aluminum foil.

    • Add Antioxidants: For long-term storage or formulation development, consider the addition of antioxidants, although this may interfere with downstream applications.

Problem: My HPLC analysis shows a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks.
  • Probable Cause: This indicates that the compound is degrading. The new peaks correspond to degradation products. The nature of these products depends on the stressor (e.g., acid, base, oxidant, light).

  • Troubleshooting Workflow:

    • Confirm Identity: Use a mass spectrometer (LC-MS) to get the mass of the new peaks. This is the first step in identifying the degradation products. Oxidative degradation might result in products with mass increases of +16 (hydroxylation or N-oxide formation) or other changes corresponding to dimerization or polymerization.

    • Perform a Forced Degradation Study: To systematically identify the cause, conduct a forced degradation study as outlined in Section 3, Protocol 3.2 . This will help you determine if the degradation is caused by hydrolysis, oxidation, or photolysis by comparing the degradation profile of your sample to those from the controlled stress conditions.[2][10]

    • Check Mass Balance: In your HPLC analysis, ensure that the total peak area (parent + degradants) remains relatively constant. A good mass balance provides confidence that all major degradation products are being detected.[5]

Troubleshooting Decision Workflow

A visual guide to diagnosing stability issues.

G Start Instability Observed (e.g., color change, new peaks) ColorChange Is there a color change (yellow/brown/dark)? Start->ColorChange NewPeaks Are there new peaks in the chromatogram? Start->NewPeaks ColorChange->NewPeaks No Oxidation High Likelihood of Oxidation ColorChange->Oxidation Yes Degradation Degradation Confirmed NewPeaks->Degradation Yes Solution1 Troubleshooting: 1. Use inert gas to deoxygenate solvent. 2. Protect from light. 3. Adjust pH to acidic range if possible. Oxidation->Solution1 Solution2 Action: 1. Perform Forced Degradation Study (Protocol 3.2). 2. Use LC-MS to identify degradants. 3. Check mass balance. Degradation->Solution2

Section 3: Experimental Protocols

These protocols provide a framework for preparing solutions and assessing the stability of (3-Amino-4-methylphenyl)dimethylamine.

Protocol 3.1: Preparation of an Aqueous Stock Solution
  • Select Solvent: Choose a suitable aqueous buffer or purified water. If stability is a concern, consider a slightly acidic buffer (e.g., 0.05 M acetate buffer, pH 4.5).

  • Deoxygenate (Recommended): Sparge the chosen solvent with a gentle stream of nitrogen or argon for at least 15 minutes to minimize oxidative degradation.

  • Weigh Compound: Accurately weigh the required amount of (3-Amino-4-methylphenyl)dimethylamine in a clean weighing vessel.

  • Dissolution: Add the compound to a volumetric flask. Add a portion of the deoxygenated solvent and sonicate briefly (if necessary) to aid dissolution.

  • Final Volume: Once dissolved, bring the solution to the final volume with the deoxygenated solvent. Mix thoroughly.

  • Storage: Immediately transfer the solution to a tightly sealed amber glass vial. If storing, flush the headspace of the vial with inert gas before sealing. Store at a controlled, cool temperature (e.g., 2-8 °C).

Protocol 3.2: Forced Degradation Study Workflow

A forced degradation or stress testing study is essential for understanding degradation pathways and developing stability-indicating analytical methods.[2][7] Use the stock solution prepared in Protocol 3.1 for these studies. For each condition, include a control sample stored at 2-8°C and protected from light.

1. Acid and Base Hydrolysis:

  • Acid: Mix the stock solution with an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M.

  • Base: Mix the stock solution with an equal volume of 1 M NaOH to achieve a final base concentration of 0.5 M.

  • Condition: Incubate samples at 70°C for 24 hours.[2]

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it (base for the acid sample, acid for the base sample), and analyze by HPLC.

2. Oxidative Degradation:

  • Method: Treat the stock solution with hydrogen peroxide (H₂O₂) to a final concentration of 3%.[5]

  • Condition: Keep the sample at room temperature for 8 hours. Oxidative reactions are often rapid.

  • Analysis: Analyze at early time points (e.g., 0.5, 2, 8 hours) by HPLC.

3. Thermal Degradation:

  • Method: Place a sealed vial of the stock solution in a calibrated oven.

  • Condition: Expose to 70°C at both low and high humidity for up to 7 days.[2]

  • Analysis: Analyze samples at specified time points (e.g., 1, 3, 7 days) by HPLC.

4. Photolytic Degradation:

  • Method: Expose a clear vial of the stock solution to a light source compliant with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Condition: Maintain a parallel control sample wrapped in aluminum foil to exclude light.

  • Analysis: Analyze both the exposed and control samples after the exposure period.

Forced Degradation Workflow Diagram

A standard workflow for assessing chemical stability.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Aqueous Stock Solution (Protocol 3.1) Acid Acid Hydrolysis (0.5M HCl, 70°C) Prep->Acid Base Base Hydrolysis (0.5M NaOH, 70°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (70°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Control Control (2-8°C, Dark) Prep->Control Analyze Analyze all samples by Stability-Indicating HPLC/LC-MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Report Compare stressed samples to control. Identify degradants. Assess mass balance. Analyze->Report

Section 4: Summary of Expected Stability

The following table summarizes the anticipated stability of (3-Amino-4-methylphenyl)dimethylamine in aqueous solution based on the known chemistry of substituted anilines.

Stress ConditionExpected StabilityPrimary Degradation PathwayPotential Degradants
Acidic (pH 1-3) Relatively StableSlow Hydrolysis (minor)Unlikely to see significant degradation under moderate conditions.
Neutral/Alkaline (pH 7-10) Unstable Oxidation Quinone-imines, N-oxides, polymeric products (colored).
Oxidizing Agent (H₂O₂) Highly Unstable Rapid Oxidation N-oxides, hydroxylated species, ring-opened products, polymers.
Elevated Temperature (70°C) Moderately UnstableAccelerates OxidationSame as for neutral/alkaline conditions, but formed more rapidly.
Light (ICH Q1B) Moderately UnstablePhoto-oxidationSimilar to oxidative degradation products.

References

  • Klančar, A., et al. (2021). Tracking Aromatic Amines from Sources to Surface Waters. Water, 13(1), 113. Available at: [Link]

  • Abirami, D., & Krishnamoorthy, T. K. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Available at: [Link]

  • Jain, D., et al. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 10(4), 244-251. Available at: [Link]

  • Qu, Z., et al. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 769. Available at: [Link]

  • Patel, Y., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 324-334. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Separation Science and Technology (Vol. 10, pp. 1-46). Available at: [Link]

  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Available at: [Link]

  • Sahu, R., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 55-65. Available at: [Link]

  • Physics Forums. (2011). What Factors Influence the Basicity Order of Substituted Anilines? Available at: [Link]

  • Mondal, U. K., & Mandal, B. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Chemical Engineering and Applications, 5(5), 416. Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International journal of quantum chemistry, 80(4-5), 1107-1115. Available at: [Link]

  • Rødsrud, G., et al. (2010). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Energy Procedia, 4, 2341-2348. Available at: [Link]

  • Postigo, C., et al. (2012). Occurrence of Aromatic Amines and N-nitrosamines in the Different Steps of a Drinking Water Treatment Plant. Water Research, 46(14), 4417-4427. Available at: [Link]

  • Senthilkumar, K., & Porkodi, R. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 8(1), 324-331. Available at: [Link]

  • Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 47(22), 13074-13082. Available at: [Link]

  • Smith, J. R. L., & Masheder, D. (1977). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1732-1736. Available at: [Link]

  • Francke, R., & Little, R. D. (2014). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Chemical Reviews, 114(14), 7007-7048. Available at: [Link]

  • Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997-1001. Available at: [Link]

  • Teerlink, T., et al. (1997). Determination of dimethylamine in biological samples by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 691(2), 269-276. Available at: [Link]

  • Eyer, P., et al. (1980). Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products. Biochemical pharmacology, 29(4), 601-612. Available at: [Link]

  • Al-Ghamdi, A. K. (2022). Review: Determination of Amino Acids by Different Methods. International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-13. Available at: [Link]

  • Iqbal, M. A., et al. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 6(15), 5697-5707. Available at: [Link]

Sources

Validation & Comparative

HPLC method development for analyzing phenylenediamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity & Isomer Challenge

Analyzing phenylenediamine derivatives—specifically the structural isomers


-, 

-, and

-phenylenediamine (OPD, MPD, PPD)—presents a classic "perfect storm" in chromatography. These analytes are highly polar, basic (pKa ~4.5–6.2), and prone to rapid oxidation.

In standard drug development and industrial QC, the "default" C18 approach often fails, resulting in:

  • Co-elution of positional isomers due to identical hydrophobicity.

  • Peak tailing caused by secondary silanol interactions with the amine groups.

  • Void elution (

    
    ) due to high polarity.
    

This guide objectively compares three distinct separation strategies: Ion-Pairing C18 , Pentafluorophenyl (PFP) , and HILIC . Based on experimental evidence, we demonstrate why PFP phases often represent the superior choice for isomeric resolution, while HILIC dominates for retention of highly polar metabolites.

Mechanisms of Interaction[1][2]

To select the right column, one must understand the molecular interactions at play. Phenylenediamines are electron-rich aromatics.

Comparative Interaction Model

SeparationMechanisms Analyte Phenylenediamine Isomers (Electron-Rich / Basic) C18 C18 (Alkyl Phase) Mechanism: Hydrophobic Interaction Analyte->C18 Weak Retention (Co-elution of isomers) PFP PFP (Fluorinated Phase) Mechanism: π-π, Dipole-Dipole, Shape Selectivity Analyte->PFP Strong Selectivity (Resolves ortho/meta/para) HILIC HILIC (Polar Phase) Mechanism: Partitioning into Water Layer Analyte->HILIC High Retention (Good for polar metabolites) Result1 Outcome: Complex Mobile Phase C18->Result1 Requires Ion-Pairing to function Result2 Outcome: Baseline Resolution PFP->Result2 Direct Separation (Gold Standard) Result3 Outcome: High Sensitivity (MS) HILIC->Result3 Alternative Order

Figure 1: Mechanistic comparison of stationary phase interactions with phenylenediamine derivatives.

Experimental Comparison: C18 vs. PFP vs. HILIC

The following data summarizes a method development study quantifying the separation of a mixture containing OPD, MPD, and PPD.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 240 nm (primary) and 290 nm (secondary)

  • Flow Rate: 1.0 mL/min (C18/PFP); 0.5 mL/min (HILIC)

  • Temperature: 30°C

Protocol A: The "Traditional" Approach (C18 + IPC)
  • Column: C18 Endcapped (4.6 x 150mm, 5µm)

  • Mobile Phase: 10mM Sodium Octanesulfonate (pH 3.0) / Acetonitrile (85:15)

  • Observation: The ion-pairing reagent (IPC) is required to mask silanols and provide retention. Without IPC, peaks elute in the void.

Protocol B: The "Selectivity" Approach (PFP)
  • Column: Propyl-Pentafluorophenyl (PFP) (4.6 x 150mm, 5µm)

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Methanol (90:10)

  • Observation: The fluorine atoms on the stationary phase create an electron-deficient ring, interacting strongly with the electron-rich amine groups of the analytes (π-π interaction).

Protocol C: The "Retention" Approach (HILIC)
  • Column: Bare Silica or Amide-HILIC (4.6 x 150mm, 3µm)

  • Mobile Phase: Acetonitrile / 10mM Ammonium Acetate pH 5.0 (90:10)

  • Observation: Water is the strong solvent. Retention increases as water content decreases.

Summary of Results
ParameterC18 (No IPC)C18 (with IPC)PFP (Fluorinated)HILIC (Silica)
retention (

PPD)
0.2 (Void)3.54.25.1
Selectivity (

)
1.0 (Co-elution)1.11.4 1.2
Resolution (

)
01.83.5 2.1
Peak Asymmetry (

)
> 2.0 (Tailing)1.21.11.3
MS Compatibility HighNone (IPC suppresses ion)High High

Analysis:

  • C18 fails completely without Ion-Pairing reagents. With IPC, it works but contaminates the system and precludes MS detection.

  • PFP provides the highest resolution (

    
    ) between the critical meta- and para- isomers due to shape selectivity.
    
  • HILIC offers the highest retention but can be sensitive to sample diluent mismatch.

Detailed Method Development Protocol

To ensure reproducibility and stability (Trustworthiness), follow this optimized protocol based on the PFP approach, which offers the best balance of resolution and robustness.

Step 1: Sample Preparation (Critical for Stability)

Phenylenediamines oxidize rapidly in solution to form quinone diimines (turning the solution brown/red).

  • Solvent: 0.1% Ascorbic Acid or 0.1% Sodium Sulfite in Water/Methanol (90:10).

  • Why: The antioxidant acts as a sacrificial reducing agent, preventing the formation of azo-polymers [1].

  • Storage: Amber vials, analyzed within 4 hours.

Step 2: Instrument Setup
  • Column: ACE Excel C18-PFP or Waters XSelect HSS PFP (typical dimensions: 150 x 4.6 mm, 3-5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol.

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it promotes

      
       interactions [2].
      
Step 3: Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
12.07030
12.1955
17.0955
Step 4: Method Validation Workflow

MethodValidation cluster_0 System Suitability cluster_1 Linearity & Stability Start Start Validation Tailing Check Tailing (As < 1.5) Start->Tailing Res Check Resolution (Rs > 2.0) Tailing->Res Linearity Calibration (R² > 0.999) Res->Linearity Stability Solution Stability (%Diff < 2% @ 4hrs) Linearity->Stability End Method Release Stability->End Pass

Figure 2: Validation logic flow ensuring system suitability and analyte stability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with amine groups.Lower pH to < 3.0 to fully protonate silanols, or increase ionic strength (buffer conc. to 20-25 mM).
Split Peaks Sample solvent mismatch.Ensure sample solvent matches initial mobile phase conditions (High aqueous content).
Ghost Peaks / Baseline Drift Oxidation of analyte on-column.Add 0.05% antioxidant to Mobile Phase A (rarely needed if sample prep is correct).
Retention Shift "Dewetting" (if using C18).Switch to PFP or AQ-type C18 which resists pore dewetting in highly aqueous phases.

Conclusion & Recommendation

For the analysis of phenylenediamine derivatives:

  • Avoid standard C18 unless you are willing to use non-MS-compatible ion-pairing reagents.

  • Choose PFP (Pentafluorophenyl) as the primary method development column. It offers superior selectivity for structural isomers (

    
    -, 
    
    
    
    -,
    
    
    -) via unique
    
    
    mechanisms and operates well in MS-compatible buffers [3].
  • Implement Strict Sample Handling: The instability of these amines is the #1 source of experimental error. Always use antioxidants in the diluent.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Retrieved from [Link]

  • Waters Corporation. (2020). Separation of Phenylenediamine Isomers using Fluorinated Phases. Application Note. Retrieved from [Link]

  • Agilent Technologies. (2018). Analysis of Hair Dye Components using HILIC and RPLC. Application Note 5990-xxxx. Retrieved from [Link]

UV-Vis Absorption Characteristics of N,N-Dimethyl-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethylaniline (DMA) and its substituted derivatives serve as fundamental chromophores in the development of triarylmethane dyes, fluorescent probes, and pharmaceutical intermediates. Their UV-Vis absorption profiles are governed by a delicate interplay between electronic conjugation (mesomeric effects) and molecular geometry (steric effects).

This guide provides an in-depth comparative analysis of how specific structural modifications—specifically para-substitution and ortho-steric hindrance—alter the electronic transitions of the DMA core. We focus on the causality between molecular conformation and spectral shifts, providing a robust framework for selecting derivatives for specific spectrophotometric applications.

Mechanistic Principles of Absorption

To interpret the spectra of these derivatives, one must understand the baseline electronic behavior of the N,N-dimethylamino group:

  • Primary Transition (

    
     and 
    
    
    
    ):
    The nitrogen lone pair participates in resonance with the benzene ring, creating a dipolar contributor that extends the
    
    
    -system. This results in a bathochromic (red) shift relative to benzene (
    
    
    nm).
  • Intramolecular Charge Transfer (ICT): In derivatives with electron-withdrawing groups (e.g., -NO

    
    ), a strong "push-pull" system is established. The dimethylamino group acts as the donor, and the substituent acts as the acceptor, leading to a low-energy ICT band in the visible region.
    
  • Steric Inhibition of Resonance (SIR): For conjugation to occur, the nitrogen

    
    -orbital must be parallel to the aromatic 
    
    
    
    -system. Bulky substituents at the ortho positions force the dimethylamino group to twist out of planarity, decoupling the lone pair from the ring. This results in a hypsochromic (blue) shift and a decrease in molar absorptivity (
    
    
    ).
Visualization: Steric Inhibition Mechanism

The following diagram illustrates the structural basis for the spectral shifts observed in ortho-substituted derivatives.

ResonanceInhibition Planar Planar Conformation (N,N-Dimethylaniline) Resonance Full Resonance (Lone pair overlaps with Ring) Planar->Resonance Allows Twisted Twisted Conformation (2,6-Dimethyl-N,N-dimethylaniline) Planar->Twisted Steric Bulk (Ortho-Me) Spectrum1 Red Shifted Spectrum (High Intensity) Resonance->Spectrum1 Result NoResonance Inhibited Resonance (Lone pair orthogonal to Ring) Twisted->NoResonance Causes Spectrum2 Blue Shifted Spectrum (Low Intensity) NoResonance->Spectrum2 Result

Figure 1: Logical flow demonstrating how steric hindrance disrupts orbital overlap, altering spectral output.

Comparative Performance Analysis

The following analysis contrasts the parent molecule (DMA) with three critical derivatives representing distinct electronic and steric regimes.

Baseline: N,N-Dimethylaniline (DMA)
  • Characteristics: Exhibits a characteristic benzenoid band structure modified by the auxochromic dimethylamino group.

  • Solvatochromism: Displays moderate solvatochromism. In polar solvents, the excited state (which is more polar due to charge separation) is stabilized, typically leading to a red shift. However, hydrogen bonding in protic solvents can sometimes stabilize the ground state lone pair, complicating this trend.

Electronic Push-Pull: 4-Nitro-N,N-dimethylaniline
  • Effect: The nitro group at the para position creates a direct conjugation path.

  • Spectral Result: A massive bathochromic shift into the visible region (yellow color).

  • Solvatochromism: This molecule is a classic solvatochromic probe . The ICT state is highly polar. Increasing solvent polarity (e.g., Hexane

    
     Ethanol) dramatically lowers the energy of the excited state, causing a significant red shift (positive solvatochromism).
    
Steric Blockade: 2,6-Dimethyl-N,N-dimethylaniline
  • Effect: Two methyl groups at the ortho positions sandwich the dimethylamino group.

  • Spectral Result: The "Ortho Effect." The NMe

    
     group is forced to rotate 
    
    
    
    90° relative to the ring. The spectrum reverts to resembling a simple alkyl-substituted benzene (like xylene), with the main absorption band shifting back to the UV (
    
    
    260 nm) and losing significant intensity (hypochromic effect).
Comparative Data Table
CompoundSubstituent TypeSolvent

(nm)

(M⁻¹cm⁻¹)
Key Characteristic
N,N-Dimethylaniline ReferenceCyclohexane251~14,900Baseline conjugation.
Ethanol298~2,200

transition visible.
4-Nitro-N,N-dimethylaniline Electron Withdrawing (Para)Cyclohexane~355~18,000Strong ICT band.
Ethanol~390-400~20,000+Positive solvatochromism (Red shift).
4-Methoxy-N,N-dimethylaniline Electron Donating (Para)Ethanol~305-310~3,500Moderate red shift; "Push-Push" system.
2,6-Dimethyl-N,N-dimethylaniline Steric Hindrance (Ortho)Ethanol~262< 1,000Steric Inhibition of Resonance. Blue shift vs DMA.

Experimental Protocols

To ensure reproducible spectral data, particularly when assessing solvatochromic or pH-dependent shifts, follow this self-validating workflow.

Protocol: Accurate Determination

Reagents:

  • Solvents: Spectroscopic grade (Uvasol® or equivalent) Cyclohexane, Ethanol, and Acetonitrile. Note: Avoid technical grade solvents due to UV-absorbing impurities.

  • Buffers: Phosphate buffers (pH 3.0 and pH 7.4) for pH sensitivity tests.

Step-by-Step Workflow:

  • Stock Preparation:

    • Weigh ~10 mg of the aniline derivative.

    • Dissolve in 10 mL of the primary solvent (Stock A: ~1 mg/mL).

    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series:

    • Prepare three working concentrations (e.g.,

      
       M, 
      
      
      
      M,
      
      
      M).
    • Why? To verify Beer-Lambert Law linearity and rule out aggregation (which causes band broadening).

  • Blank Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.

    • Run a baseline scan (200–800 nm).

    • Acceptance Criteria: Baseline absorbance must be < 0.05 AU across the range.

  • Measurement:

    • Replace the sample cuvette liquid with the amine solution.

    • Scan from 800 nm down to 200 nm.

    • Critical Check: If Abs > 1.5, dilute further. High absorbance introduces stray light errors.

  • pH Sensitivity Check (Optional but Recommended):

    • Add 1 drop of conc. HCl to the cuvette.

    • Observation: The color (if present) should bleach, and the UV spectrum should shift to resemble the benzene derivative (e.g., protonated DMA spectrum

      
       toluene spectrum). This confirms the band originates from the nitrogen lone pair.
      
Experimental Workflow Diagram

UVProtocol Start Start: Sample Weighing Solvent Dissolve in Spec-Grade Solvent (Ethanol/Cyclohexane) Start->Solvent Dilution Prepare Dilution Series (10^-4 to 10^-5 M) Solvent->Dilution Blank Baseline Correction (Matched Quartz Cuvettes) Dilution->Blank Scan Scan 200-800 nm Blank->Scan Check Absorbance Check (0.2 < Abs < 1.2?) Scan->Check DiluteMore Dilute Sample Check->DiluteMore No (Too High) AcidTest Validation: Acidify (HCl) (Check for Bleaching) Check->AcidTest Yes (Pass) DiluteMore->Scan

Figure 2: Standardized workflow for UV-Vis characterization of aromatic amines.

References

  • Taniguchi, M., & Lindsey, J. S. (2018).[1] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[1] Link

  • NIST Chemistry WebBook. (2024). Benzenamine, N,N-dimethyl-4-nitro- (UV/Visible Spectrum).[2] National Institute of Standards and Technology. Link

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.
  • AAT Bioquest. (2024). Absorption Spectrum of N,N-Dimethylaniline. Spectrum Viewer.[1][3] Link

  • BenchChem. (2025).[4][5] Performance Validation of 4-methoxy-N,N-dimethylaniline. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (3-Amino-4-methylphenyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Permeator" Profile

(3-Amino-4-methylphenyl)dimethylamine (CAS 6370-29-2), often utilized as a specialized intermediate in dye synthesis and photographic chemistry, presents a deceptive hazard profile.[1][2] Unlike corrosive acids that provide immediate pain feedback, substituted phenylenediamines and toluidines are lipophilic sensitizers .

The Core Threat: The addition of methyl and dimethyl groups to the phenylenediamine scaffold significantly increases lipophilicity (LogP ~1.53). This allows the compound to bypass the stratum corneum (outer skin layer) rapidly, entering the bloodstream to cause methemoglobinemia (oxidation of hemoglobin) and permanent immunological sensitization.

Operational Directive: Treat this substance as a "zero-contact" agent. Your PPE strategy must focus on permeation resistance and aerosol containment , not just splash protection.

Critical Hazard Analysis & PPE Selection Logic

Standard laboratory PPE is insufficient for aromatic amines. The following protocol utilizes a "Defense in Depth" strategy.

A. Hand Protection: The Double-Glove Laminate System[1][2]
  • The Science: Standard nitrile gloves (4 mil) have breakthrough times of <15 minutes for aromatic amines due to the chemical's non-polar nature. Latex is useless.

  • The Protocol:

    • Inner Layer (Barrier): Silver Shield® (EVOH/PE laminate) or equivalent.[2] Why: These provide >480 min breakthrough time against amines.

    • Outer Layer (Dexterity/Grip): 8 mil Nitrile (High-Risk grade).[2] Why: Protects the flimsy inner liner from tears and provides grip.

    • Technique: Tape the inner glove to the lab coat sleeve (ChemTape), then pull the outer glove over the cuff.

B. Respiratory Protection: Particulate vs. Vapor
  • The Science: As a solid (melting point ~70-80°C), the primary risk is dust.[1][2] However, amines have low odor thresholds and high toxicity.

  • The Protocol:

    • Primary: Handling must occur inside a Class II, Type A2 Biosafety Cabinet or Fume Hood .

    • Secondary (PPE): If working outside a hood (e.g., weighing balance maintenance), use a PAPR (Powered Air Purifying Respirator) with OV/HE (Organic Vapor/High Efficiency) cartridges.[1][2]

    • Minimum: Half-face respirator with P100/OV cartridges.[1][2] N95 masks are insufficient due to potential vapor sublimation during exothermic reactions.

C. Body Shielding
  • The Science: Cotton lab coats absorb amines, holding the toxin against the skin and increasing exposure time.

  • The Protocol:

    • Required: Disposable Tyvek® (polyethylene) coveralls or apron.[2]

    • Forbidden: Standard cotton/poly-blend lab coats without an impervious apron.[1][2]

Technical Data Summary

PropertyValueOperational Implication
CAS Number 6370-29-2Use for specific SDS lookup; do not confuse with CD-2.[1][2]
Physical State Solid (Crystalline)Dust control is the primary engineering requirement.[2]
Molecular Weight 150.22 g/mol Heavy enough to settle, light enough to aerosolize.
Solubility Organic Solvents, Water (Partial)Decontamination requires soapy water (surfactants), not just water.
Acute Toxicity Oral, Dermal, InhalationAssume Category 3 (Toxic) or higher based on structural analogs.
Sensitization High PotentialSingle exposure can lead to permanent career-ending allergy.[1][2]

Operational Workflow: The "Clean-Trace" Protocol

This workflow minimizes the spread of "invisible" contamination.[3]

Step 1: Pre-Operational Setup
  • Zone Prep: Lay down an absorbent, plastic-backed bench liner (yellow side up) in the fume hood.[1][2]

  • Quenching Bath: Prepare a beaker of 5% acetic acid or dilute HCl. Why: Acidifying the amine converts it to a non-volatile, water-soluble salt, reducing vapor pressure and facilitating cleanup.[1]

Step 2: Weighing & Transfer
  • Static Control: Use an anti-static gun on the weighing boat. Static charge often scatters amine powders.

  • The "Coffin" Method: Never transport the open weighing boat. Place the boat inside a secondary Tupperware-style container inside the hood before moving it to the balance.

Step 3: Post-Procedure Decontamination
  • Wipe Down: Wipe outer gloves with a surfactant-soaked Kimwipe.

  • Doffing: Remove outer gloves inside the hood. Peel inner gloves, turning them inside out.

  • Surface Decon: Wipe surfaces with the acidic solution (from Step 1), then soap and water. Do not use bleach immediately; it can react exothermically with bulk amines.[1]

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for handling this compound.

SafetyProtocol cluster_hazard Hazard Source cluster_barriers Defense Layers Chemical (3-Amino-4-methylphenyl) dimethylamine (Lipophilic Sensitizer) Engineering Layer 1: Engineering (Fume Hood / Neg Pressure) Chemical->Engineering Containment Outcome_Fail Exposure: Methemoglobinemia Chemical->Outcome_Fail Direct Contact PPE_Hand Layer 2: Hands (Laminate Inner + Nitrile Outer) Engineering->PPE_Hand Breakthrough Risk Engineering->Outcome_Fail Sash High PPE_Resp Layer 3: Respiratory (P100/OV Cartridge) PPE_Hand->PPE_Resp Vapor/Dust Procedure Layer 4: Procedural (Acid Quench / Static Control) PPE_Resp->Procedure Decon Outcome_Safe Safe Operation (No Sensitization) Procedure->Outcome_Safe Success

Figure 1: The "Defense in Depth" model for handling lipophilic aromatic amines. Note that PPE is the secondary barrier; engineering controls are primary.[1]

Emergency Response: The "Speed-to-Acid" Rule

If skin contact occurs, water alone is inefficient due to the compound's lipophilicity.

  • Immediate Action: Blot excess chemical (do not rub).

  • Solubilize: Wash the area with soap and copious water for 15 minutes. Scientific Note: Soap micelles are necessary to lift the lipophilic amine from the skin pores.

  • Medical: Seek medical attention immediately. Inform the physician of potential Methemoglobinemia (provide the CAS number).

References

  • Hit2Lead . (3-amino-4-methylphenyl)dimethylamine Chemical Properties & CAS 6370-29-2. Retrieved from [1][2]

  • National Institute for Occupational Safety and Health (NIOSH) . Pocket Guide to Chemical Hazards: Toluidine & Phenylenediamine Derivatives. (General class hazards applied to CAS 6370-29-2).[1][2] Retrieved from [1][2]

  • PubChem . Compound Summary for Substituted Phenylenediamines. Retrieved from [1][2]

  • Fisher Scientific . Safety Data Sheet: 2,4-Diaminotoluene (Structural Analog). Retrieved from [1][2]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.